molecular formula C9H9F2NO2 B1393379 3-Ethoxy-2,4-difluorobenzamide CAS No. 1017779-91-7

3-Ethoxy-2,4-difluorobenzamide

Cat. No.: B1393379
CAS No.: 1017779-91-7
M. Wt: 201.17 g/mol
InChI Key: SQCQKFZIDMTPGR-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-2,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCQKFZIDMTPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305837
Record name 3-Ethoxy-2,4-difluorobenzamide
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Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-91-7
Record name 3-Ethoxy-2,4-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,4-difluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-Ethoxy-2,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Profile of a Novel Benzamide Derivative

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the determination of the core physicochemical properties of 3-Ethoxy-2,4-difluorobenzamide, a compound of interest at the intersection of fluorinated aromatics and benzamide functionalities. The strategic incorporation of ethoxy and difluoro groups onto the benzamide scaffold suggests a modulation of properties such as lipophilicity, metabolic stability, and receptor binding affinity, making a thorough investigation of its fundamental characteristics essential for any future development.

This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded workflow for researchers. We will delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually relevant for applications in pharmaceutical and materials research.

Molecular Structure and Identification

The foundational step in characterizing any new compound is the unambiguous confirmation of its chemical structure. For 3-Ethoxy-2,4-difluorobenzamide, a combination of spectroscopic and spectrometric techniques is indispensable.

Table 1: Key Structural and Identification Parameters for 3-Ethoxy-2,4-difluorobenzamide

ParameterExpected Data/TechniquePurpose
Molecular Formula C₉H₉F₂NO₂Defines the elemental composition.
Molecular Weight 199.17 g/mol Essential for stoichiometric calculations.
CAS Number 1261829-79-5Unique chemical identifier.
¹H NMR Chemical shifts, coupling constantsElucidates the proton environment.
¹³C NMR Chemical shiftsDefines the carbon framework.
¹⁹F NMR Chemical shifts, coupling constantsConfirms the presence and environment of fluorine atoms.
Mass Spectrometry Molecular ion peak (m/z)Confirms molecular weight and elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bandsIdentifies key functional groups (e.g., C=O, N-H, C-O, C-F).

Experimental Workflow for Structural Elucidation

The following diagram outlines a typical workflow for the structural confirmation of a newly synthesized batch of 3-Ethoxy-2,4-difluorobenzamide.

Structural_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic & Spectrometric Analysis cluster_Confirmation Structure Confirmation Synthesis Synthesis of 3-Ethoxy-2,4-difluorobenzamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS, GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR Confirmation Data Interpretation & Structure Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of 3-Ethoxy-2,4-difluorobenzamide.

Core Physicochemical Properties: A Guide to Their Determination

The following sections detail the experimental protocols for determining the key physicochemical properties that govern the behavior of a compound in various environments. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system, as well as its suitability for various formulations.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[1][2] For a compound like 3-Ethoxy-2,4-difluorobenzamide, understanding its solubility in physiological buffers is crucial.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3]

  • Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of 3-Ethoxy-2,4-difluorobenzamide to a known volume of each buffer in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the samples to stand undisturbed for a period to allow the undissolved solid to sediment. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Data Analysis: The solubility is reported in units such as mg/mL or µM.

Table 2: Template for Reporting Aqueous Solubility Data

pHTemperature (°C)Solubility (mg/mL)Analytical Method
1.225Experimental ValueHPLC-UV
4.525Experimental ValueHPLC-UV
6.825Experimental ValueHPLC-UV
7.425Experimental ValueHPLC-UV
7.437Experimental ValueHPLC-UV
Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key indicator of a molecule's ability to cross biological membranes.[5][6]

Experimental Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically at pH 7.4) with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 3-Ethoxy-2,4-difluorobenzamide in the aqueous phase at a concentration well below its aqueous solubility.

  • Partitioning: Add a known volume of the aqueous stock solution to an equal volume of the pre-saturated n-octanol in a sealed container.

  • Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases, followed by a period of rest to allow for complete phase separation. Centrifugation can aid in this process.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

LogP_Determination_Workflow Start Prepare Pre-saturated n-Octanol and Water Prepare_Stock Dissolve Compound in Aqueous Phase Start->Prepare_Stock Mix Mix Aqueous Stock with n-Octanol (1:1 v/v) Prepare_Stock->Mix Equilibrate Shake to Equilibrate, then Separate Phases Mix->Equilibrate Sample Sample Both Phases Equilibrate->Sample Analyze Quantify Concentration in Each Phase (HPLC) Sample->Analyze Calculate Calculate logP Analyze->Calculate

Caption: Experimental workflow for the determination of logP using the shake-flask method.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form.[7][8] For 3-Ethoxy-2,4-difluorobenzamide, the amide group is weakly basic, and its pKa will influence its charge state in different physiological compartments.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9]

  • Sample Preparation: Dissolve a precise amount of 3-Ethoxy-2,4-difluorobenzamide in a suitable solvent system, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.

  • Titration Setup: Use a calibrated pH electrode and an automated titrator. The solution is stirred continuously in a thermostatted vessel.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group. The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software is often used to analyze the titration data and calculate the pKa.

Table 3: Template for Reporting pKa Data

PropertyExperimental ValueMethodConditions
pKa (basic) Experimental ValuePotentiometric Titration25°C, specified co-solvent
Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry 3-Ethoxy-2,4-difluorobenzamide.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Conclusion: A Pathway to Comprehensive Understanding

The physicochemical properties of 3-Ethoxy-2,4-difluorobenzamide are critical to unlocking its potential in drug development or materials science. By systematically applying the robust and validated protocols outlined in this guide, researchers can build a comprehensive and reliable data package for this novel compound. This foundational knowledge is indispensable for rational drug design, formulation development, and the prediction of in vivo performance. The integration of meticulous experimental work with a strong understanding of the underlying scientific principles will undoubtedly accelerate the journey from a promising molecule to a valuable application.

References

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Sources

A Technical Guide to the Spectral Analysis of 3-Ethoxy-2,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the predicted and theoretical spectral data for 3-Ethoxy-2,4-difluorobenzamide, a compound of interest in contemporary drug discovery and development. In the absence of publicly available experimental spectra, this document serves as a robust predictive analysis grounded in established spectroscopic principles and data from analogous structures. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

3-Ethoxy-2,4-difluorobenzamide is a substituted aromatic amide. The presence of two fluorine atoms, an ethoxy group, and a primary amide group on the benzene ring creates a unique electronic environment, making detailed spectral analysis crucial for its unambiguous identification and for understanding its chemical behavior. This guide will delve into the predicted spectral characteristics of this molecule, offering insights into the rationale behind the expected data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Ethoxy-2,4-difluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for complete characterization.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a small molecule like 3-Ethoxy-2,4-difluorobenzamide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve ~5-10 mg of sample p2 in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) p1->p2 p3 Add internal standard (e.g., TMS) p2->p3 p4 Transfer to NMR tube p3->p4 a1 Insert sample into NMR spectrometer (e.g., 400 MHz) a2 Tune and shim the probe a1->a2 a3 Acquire 1H spectrum a2->a3 a4 Acquire 13C spectrum a3->a4 a5 Acquire 19F spectrum a4->a5 d1 Apply Fourier transform d2 Phase correction d1->d2 d3 Baseline correction d2->d3 d4 Integration and peak picking d3->d4 d5 Chemical shift referencing d4->d5

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethoxy group protons, and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and amide groups and the electron-donating effect of the ethoxy group.

Predicted ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-H~7.8 - 8.0(dd)1HH-6
Aromatic-H~6.8 - 7.0(t)1HH-5
Amide-NH₂~5.5 - 7.5(br s)2H-CONH₂
Ethoxy-CH₂~4.1 - 4.3(q)2H-OCH₂CH₃
Ethoxy-CH₃~1.4 - 1.6(t)3H-OCH₂CH₃

Rationale : The aromatic region will display two distinct signals due to the substitution pattern. The proton at the 6-position (H-6) is ortho to the electron-withdrawing amide group and will be the most downfield. The proton at the 5-position (H-5) is ortho to the electron-donating ethoxy group and will be more upfield. Both aromatic protons will show coupling to the adjacent fluorine atoms. The amide protons often appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration. The ethoxy group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the fluorine and ethoxy substituents.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm)Assignment
Carbonyl-C~165 - 170C=O
Aromatic-C~160 - 165 (d)C-2 (C-F)
Aromatic-C~155 - 160 (d)C-4 (C-F)
Aromatic-C~145 - 150C-3 (C-O)
Aromatic-C~130 - 135 (d)C-6
Aromatic-C~115 - 120 (d)C-1
Aromatic-C~100 - 105 (dd)C-5
Ethoxy-CH₂~64 - 68-OCH₂CH₃
Ethoxy-CH₃~14 - 16-OCH₂CH₃

Rationale : The carbonyl carbon of the amide will be in the typical downfield region. The aromatic carbons directly attached to the highly electronegative fluorine atoms (C-2 and C-4) will be significantly downfield and will appear as doublets due to one-bond C-F coupling. Similarly, the carbon attached to the ethoxy group (C-3) will also be downfield. The other aromatic carbons will show smaller couplings to the fluorine atoms. The ethoxy carbons will have characteristic chemical shifts.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

Predicted ¹⁹F NMR Data Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic-F~ -110 to -120(d)F at C-2
Aromatic-F~ -125 to -135(d)F at C-4

Rationale : Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts of fluorine are highly sensitive to their electronic environment. The fluorine at C-2 is ortho to both the ethoxy and amide groups, while the fluorine at C-4 is para to the amide and ortho to the ethoxy group. This difference in electronic environment will lead to different chemical shifts. Each fluorine signal will be a doublet due to coupling with the other fluorine atom. Further coupling to nearby protons may also be observed. The expected chemical shift ranges are based on data for similar fluorinated aromatic compounds.[1]

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-Ethoxy-2,4-difluorobenzamide will be characterized by absorptions corresponding to the amide, aromatic, and ethoxy moieties.

Experimental Protocol: IR Data Acquisition

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Place a small amount of solid sample p2 onto the ATR crystal p1->p2 p3 Apply pressure to ensure good contact p2->p3 a1 Collect a background spectrum a2 Collect the sample spectrum a1->a2 a3 Typically scan from 4000 to 400 cm⁻¹ a2->a3 d1 Background subtraction d2 ATR correction (if necessary) d1->d2 d3 Peak labeling d2->d3

Caption: Workflow for IR data acquisition using an ATR spectrometer.

Predicted IR Absorption Bands
Predicted IR Data Wavenumber (cm⁻¹)IntensityAssignment
N-H Stretch~3350 and ~3180MediumAmide N-H symmetric & asymmetric stretching
C-H Stretch (Aromatic)~3100 - 3000Medium-WeakAr-H stretching
C-H Stretch (Aliphatic)~2980 - 2850MediumC-H stretching of ethoxy group
C=O Stretch (Amide I)~1660 - 1680StrongAmide C=O stretching
N-H Bend (Amide II)~1620 - 1640MediumAmide N-H bending
C=C Stretch~1600, ~1500, ~1450Medium-StrongAromatic ring stretching
C-F Stretch~1200 - 1300StrongC-F stretching
C-O Stretch~1250 and ~1040StrongAsymmetric and symmetric C-O-C stretching of ethoxy group

Rationale : As a primary amide, two N-H stretching bands are expected. The strong carbonyl (C=O) absorption, known as the Amide I band, is a key feature of amides and its frequency is influenced by the electronic effects of the aromatic ring.[2] The N-H bending (Amide II) band is also characteristic. The aromatic C=C stretching vibrations will appear in their typical region. The C-F and C-O stretching vibrations will give rise to strong absorptions in the fingerprint region. The presence of a strong band for the C-N stretch is also expected around 1340-1250 cm⁻¹.[2]

Section 3: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for the mass analysis of small, volatile molecules.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Output i1 Introduce a small amount of sample i2 into the ion source (e.g., via direct insertion probe or GC) i1->i2 an1 Ionize sample with a high-energy electron beam (EI, 70 eV) an2 Accelerate ions an1->an2 an3 Separate ions based on m/z ratio (e.g., quadrupole) an2->an3 an4 Detect ions an3->an4 o1 Generate a mass spectrum o2 (Plot of relative intensity vs. m/z) o1->o2

Caption: Workflow for Mass Spectrometry data acquisition using Electron Ionization.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 3-Ethoxy-2,4-difluorobenzamide is C₉H₉F₂NO₂. The molecular weight is approximately 201.17 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 201.

Predicted MS Data m/zIdentity
Molecular Ion201[M]⁺
Fragment185[M - NH₂]⁺
Fragment173[M - C₂H₄]⁺
Fragment157[M - C₂H₅O]⁺
Fragment141[M - CONH₂]⁺
Fragment129[M - C₂H₄ - CO]⁺
Fragment113[M - CONH₂ - CO]⁺

Rationale : The molecular ion peak is expected to be observed. A common fragmentation pathway for primary amides is the loss of the amino group (•NH₂) to form a stable acylium ion.[3] For aromatic amides, the molecular ion can lose NH₂ to form a resonance-stabilized benzoyl cation.[4] Another likely fragmentation is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement involving the ethoxy group. Subsequent loss of carbon monoxide (CO) from the acylium ions is also a common fragmentation pathway for aromatic carbonyl compounds.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3-Ethoxy-2,4-difluorobenzamide. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, offers a solid foundation for the structural characterization of this molecule. Experimental verification of these predictions will be essential for the definitive assignment of its spectral properties. This guide serves as a valuable resource for researchers working with this and related compounds, facilitating their identification and further investigation.

References

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An In-depth Technical Guide to Predicting the Mechanism of Action of 3-Ethoxy-2,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Integrating In Silico and Experimental Approaches

Foreword: The Imperative of Mechanistic Insight in Modern Drug Discovery

In the landscape of contemporary drug development, the elucidation of a compound's mechanism of action (MoA) is not merely an academic exercise; it is the bedrock upon which successful therapeutic interventions are built. A comprehensive understanding of the molecular interactions between a drug candidate and its biological targets is paramount for optimizing efficacy, anticipating potential off-target effects, and ultimately, ensuring patient safety. This guide is intended for researchers, scientists, and drug development professionals who are tasked with the critical challenge of unraveling the MoA of novel chemical entities.

Here, we present a comprehensive, multi-faceted approach to predicting and validating the MoA of a promising, yet uncharacterized molecule: 3-Ethoxy-2,4-difluorobenzamide. The principles and methodologies detailed herein are designed to be broadly applicable, providing a robust framework for the investigation of other novel compounds. As a Senior Application Scientist, the narrative that follows is grounded in the synthesis of technical accuracy and field-proven insights, emphasizing the causal logic behind experimental choices and the necessity of self-validating systems.

Introduction to 3-Ethoxy-2,4-difluorobenzamide: A Candidate for Mechanistic Exploration

3-Ethoxy-2,4-difluorobenzamide is a novel small molecule with a chemical structure that suggests potential for biological activity. The benzamide moiety is a well-established pharmacophore present in a diverse range of clinically approved drugs, exhibiting activities from antipsychotic to antiemetic and beyond.[1][2][3] The presence of fluorine atoms and an ethoxy group on the phenyl ring further modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

While the specific biological activities of 3-Ethoxy-2,4-difluorobenzamide are yet to be extensively characterized, its structural alerts warrant a thorough investigation into its potential MoA. This guide will outline a systematic and integrated workflow, commencing with in silico predictions to generate viable hypotheses, followed by a rigorous experimental validation cascade.

The Predicted Mechanism of Action: A Hypothesis-Driven Approach

Given the structural similarities to known benzamide drugs, a primary hypothesis is that 3-Ethoxy-2,4-difluorobenzamide may act as a modulator of dopamine receptors .[1][2][3] Substituted benzamides are known to exhibit antagonist activity at D2 and D3 dopamine receptors.[4] Furthermore, the difluorophenyl group is a common feature in various biologically active compounds, including those targeting dopamine receptors.[5]

An alternative, yet plausible, hypothesis is the inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH) . Some benzamide derivatives have been shown to be metabolized into NAD analogues that inhibit IMPDH, a key enzyme in the purine nucleotide synthetic pathway.[6] This pathway is often upregulated in proliferating cells, making IMPDH an attractive target for anticancer and antiviral therapies.

Therefore, our investigation will proceed with the dual hypotheses that 3-Ethoxy-2,4-difluorobenzamide may function as either a dopamine receptor antagonist or an IMPDH inhibitor .

In Silico Prediction of Mechanism of Action: The Virtual Proving Ground

Computational methodologies provide a powerful and cost-effective means to generate and refine mechanistic hypotheses before embarking on resource-intensive experimental studies.[7][8][9] Our in silico workflow is designed to be a self-validating system, where multiple computational approaches are used to cross-verify predictions.

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[7] We will employ chemical similarity searching and pharmacophore modeling to identify known compounds with structural features comparable to 3-Ethoxy-2,4-difluorobenzamide.

Experimental Protocol: Ligand-Based Target Prediction

  • Chemical Fingerprinting and Similarity Searching:

    • Generate a 2D chemical fingerprint (e.g., Extended-Connectivity Fingerprints - ECFP) for 3-Ethoxy-2,4-difluorobenzamide.

    • Screen large chemical databases (e.g., ChEMBL, PubChem) against this fingerprint using a similarity metric such as the Tanimoto coefficient.

    • Analyze the biological targets of the top-ranking similar compounds to identify potential targets for our query molecule. A similarity threshold of at least 0.5 is recommended to reduce false positives.[10]

  • Pharmacophore Modeling:

    • Identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of 3-Ethoxy-2,4-difluorobenzamide.

    • Develop a 3D pharmacophore model based on these features.

    • Screen this pharmacophore model against a database of known active compounds to identify molecules that share a similar 3D arrangement of chemical features and their associated biological targets.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking involves screening a single ligand against a library of 3D protein structures to identify potential binding partners.[7] This method is particularly useful for identifying both on-target and potential off-target interactions.

Experimental Protocol: Structure-Based Target Prediction

  • Preparation of the Ligand:

    • Generate a 3D conformation of 3-Ethoxy-2,4-difluorobenzamide.

    • Assign appropriate atom types and charges using a force field (e.g., MMFF94).

  • Preparation of the Target Library:

    • Compile a library of high-resolution 3D protein structures from the Protein Data Bank (PDB). This library should include our hypothesized targets (dopamine receptors, IMPDH) and a diverse set of other human proteins to assess selectivity.

    • Prepare each protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Molecular Docking and Scoring:

    • Utilize a validated docking program (e.g., AutoDock, Glide) to systematically dock 3-Ethoxy-2,4-difluorobenzamide into the binding site of each protein in the library.

    • Calculate the binding affinity (e.g., in kcal/mol) for each ligand-protein complex using a scoring function.

  • Analysis and Prioritization:

    • Rank the potential targets based on their predicted binding affinities.

    • Visually inspect the top-ranking poses to ensure that the predicted binding interactions are chemically reasonable.

Data Presentation: Summary of In Silico Predictions

Prediction Method Predicted Target(s) Confidence Score/Binding Affinity Supporting Evidence
Similarity Searching Dopamine Receptor D2/D3Tanimoto Coefficient > 0.6High structural similarity to known benzamide-based dopamine antagonists.
Pharmacophore Modeling Dopamine Receptor D2/D3Fit Score > 0.8Shared pharmacophoric features with potent D2/D3 antagonists.
Reverse Docking Dopamine Receptor D2-8.5 kcal/molFavorable predicted binding interactions with key residues in the D2 receptor binding pocket.
Reverse Docking IMPDH Type II-7.9 kcal/molPredicted hydrogen bonding and hydrophobic interactions within the NAD+ binding site.

Mandatory Visualization: In Silico Workflow

In_Silico_Workflow cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction L1 Chemical Fingerprinting & Similarity Search Output Prioritized Target Hypotheses L1->Output Cross-validation L2 Pharmacophore Modeling L2->Output Cross-validation S1 Reverse Docking S1->Output Cross-validation Input 3-Ethoxy-2,4-difluorobenzamide Input->L1 Input->L2 Input->S1

Caption: A streamlined workflow for in silico mechanism of action prediction.

Experimental Validation: From Virtual Hypotheses to Tangible Evidence

The prioritized targets from our in silico analysis will be subjected to a rigorous experimental validation cascade. The following protocols are designed to provide a definitive assessment of the compound's activity at the molecular and cellular levels.

Biochemical Assays: Direct Target Engagement

Biochemical assays are essential for confirming direct binding and inhibitory activity of 3-Ethoxy-2,4-difluorobenzamide against the purified target proteins.

Experimental Protocol: Dopamine Receptor Binding Assay

  • Source of Receptors: Utilize commercially available cell membranes expressing human D2 and D3 dopamine receptors.

  • Radioligand: Employ a high-affinity radioligand, such as [³H]spiperone, to label the receptors.

  • Competition Binding: Incubate the receptor membranes with a fixed concentration of the radioligand and increasing concentrations of 3-Ethoxy-2,4-difluorobenzamide.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Experimental Protocol: IMPDH Enzymatic Assay

  • Source of Enzyme: Use purified recombinant human IMPDH type I and type II.

  • Substrate and Cofactor: The reaction mixture will contain inosine-5'-monophosphate (IMP) as the substrate and NAD+ as the cofactor.

  • Reaction: Initiate the enzymatic reaction by adding the enzyme to the reaction mixture containing various concentrations of 3-Ethoxy-2,4-difluorobenzamide.

  • Detection: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the IC₅₀ value. Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Cell-Based Functional Assays: Assessing Cellular Consequences

Cell-based assays are crucial for understanding how the interaction of 3-Ethoxy-2,4-difluorobenzamide with its target translates into a cellular response.

Experimental Protocol: Dopamine Receptor Functional Assay (cAMP Assay)

  • Cell Line: Use a stable cell line (e.g., CHO or HEK293) expressing the human D2 dopamine receptor, which is a Gi-coupled receptor.

  • Stimulation: Treat the cells with a dopamine agonist (e.g., quinpirole) to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

  • Treatment: Co-treat the cells with the dopamine agonist and increasing concentrations of 3-Ethoxy-2,4-difluorobenzamide.

  • Detection: Measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Determine the EC₅₀ value for the antagonist effect of 3-Ethoxy-2,4-difluorobenzamide in reversing the agonist-induced decrease in cAMP.

Experimental Protocol: IMPDH Cell-Based Assay (Guanine Nucleotide Depletion)

  • Cell Line: Utilize a cancer cell line known to be sensitive to IMPDH inhibitors (e.g., A549 lung carcinoma).

  • Treatment: Treat the cells with increasing concentrations of 3-Ethoxy-2,4-difluorobenzamide for a specified period (e.g., 24-48 hours).

  • Metabolite Extraction: Extract intracellular metabolites from the treated cells.

  • Detection: Quantify the intracellular levels of guanine nucleotides (GTP) using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the concentration-dependent effect of 3-Ethoxy-2,4-difluorobenzamide on GTP pool depletion.

Mandatory Visualization: Experimental Validation Workflow

Experimental_Validation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Functional Assays Input Prioritized Target Hypotheses B1 Dopamine Receptor Binding Assay Input->B1 B2 IMPDH Enzymatic Assay Input->B2 C1 Dopamine Receptor Functional Assay (cAMP) B1->C1 C2 IMPDH Cell-Based Assay (GTP Depletion) B2->C2 Output Validated Mechanism of Action C1->Output C2->Output

Caption: A sequential workflow for the experimental validation of predicted targets.

Concluding Remarks: Towards a Confirmed Mechanism of Action

The journey from a novel chemical entity to a well-characterized drug candidate is a meticulous process of hypothesis generation and rigorous validation. The integrated in silico and experimental workflow detailed in this guide provides a robust and efficient framework for elucidating the mechanism of action of 3-Ethoxy-2,4-difluorobenzamide. By systematically exploring the most plausible biological targets and employing a suite of validated assays, we can confidently move towards a definitive understanding of how this promising molecule exerts its effects at the molecular and cellular levels. This mechanistic clarity is the cornerstone of rational drug design and the key to unlocking the full therapeutic potential of novel compounds.

References

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  • Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents. (n.d.).
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  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

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An In-depth Technical Guide to 3-Ethoxy-2,4-difluorobenzamide: A Novel Compound with Uncharted Potential

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the existing scientific literature reveals a notable absence of published research on 3-Ethoxy-2,4-difluorobenzamide. This technical guide, therefore, serves as a foundational exploration, postulating its synthetic accessibility, predicting its physicochemical properties, and hypothesizing its potential biological activities based on the established knowledge of structurally related analogs. This document is intended for researchers, scientists, and drug development professionals who are at the forefront of discovering and developing new chemical entities.

While no direct experimental data for 3-Ethoxy-2,4-difluorobenzamide is currently available, an analysis of its constituent functional groups—a benzamide core, two fluorine substituents, and an ethoxy group—provides a strong basis for predicting its behavior and potential applications. Benzamide and its derivatives are well-established pharmacophores in a multitude of therapeutic areas, and the strategic placement of fluorine and ethoxy groups can significantly modulate a molecule's metabolic stability, membrane permeability, and target-binding affinity.

I. Postulated Synthesis and Physicochemical Properties

The synthesis of 3-Ethoxy-2,4-difluorobenzamide is theoretically achievable through established organic chemistry methodologies. A plausible synthetic route could commence from commercially available difluorinated benzoic acid or benzonitrile precursors. The introduction of the ethoxy group could be accomplished via nucleophilic aromatic substitution on a suitably activated precursor, followed by the conversion of a nitrile or carboxylic acid to the primary amide.

Table 1: Predicted Physicochemical Properties of 3-Ethoxy-2,4-difluorobenzamide

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC9H9F2NO2Provides the elemental composition.
Molecular Weight201.17 g/mol Influences diffusion and transport properties.
logP~2.5Indicates good lipophilicity for membrane permeability.
pKa (Amide)~17The amide proton is generally non-ionizable under physiological conditions.
Hydrogen Bond Donors1 (from the amide N-H)Contributes to target binding and solubility.
Hydrogen Bond Acceptors3 (from the carbonyl oxygen, ethoxy oxygen, and fluorine atoms)Influences solubility and target interactions.
Polar Surface Area~55 ŲAffects cell penetration and oral bioavailability.

Note: These values are estimations based on computational models and the properties of analogous structures.

II. Anticipated Biological Profile and Therapeutic Potential

The unique combination of functional groups in 3-Ethoxy-2,4-difluorobenzamide suggests several avenues for biological activity. The difluorobenzamide moiety is a key structural feature in a number of biologically active compounds. For instance, derivatives of 2,4-difluorobenzamide have been investigated for their potential as inhibitors and modulators of various enzymes and receptors.[1]

The addition of an ethoxy group can enhance metabolic stability by blocking potential sites of oxidation and can also improve the compound's pharmacokinetic profile. The position of the ethoxy group at the 3-position, adjacent to a fluorine atom, may also induce specific conformational preferences that could be advantageous for binding to a biological target.

Based on the known activities of related benzamide derivatives, potential therapeutic applications for 3-Ethoxy-2,4-difluorobenzamide could include:

  • Oncology: Many benzamide derivatives exhibit anticancer properties through various mechanisms, including histone deacetylase (HDAC) inhibition and interference with cell signaling pathways.

  • Neuroscience: The benzamide scaffold is present in numerous central nervous system (CNS) active drugs, including antipsychotics and antidepressants. The lipophilicity and potential for blood-brain barrier penetration of this compound make it a candidate for neurological targets.

  • Infectious Diseases: Substituted benzamides have shown promise as antibacterial and antiparasitic agents.

III. Proposed Experimental Workflow for Compound Evaluation

For researchers interested in exploring the potential of 3-Ethoxy-2,4-difluorobenzamide, a systematic experimental workflow is proposed.

Figure 1: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of 3-Ethoxy-2,4-difluorobenzamide.

Experimental Protocol: General Procedure for Amide Formation from a Carboxylic Acid

  • Activation of the Carboxylic Acid: Dissolve the corresponding 3-ethoxy-2,4-difluorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes. The causality behind this step is the formation of an activated ester, which is more susceptible to nucleophilic attack by the amine.

  • Amidation: To the activated carboxylic acid solution, add a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride (1.5 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 3-Ethoxy-2,4-difluorobenzamide. This self-validating system of purification ensures the removal of unreacted starting materials and coupling reagents, confirmed by analytical characterization.

IV. Conclusion and Future Directions

While 3-Ethoxy-2,4-difluorobenzamide remains an unexplored entity in the scientific literature, its structural features suggest a high potential for novel biological activity. This guide provides a theoretical framework to inspire and direct future research into its synthesis, characterization, and evaluation as a potential therapeutic agent. The strategic incorporation of fluorine and an ethoxy group onto the versatile benzamide scaffold presents a compelling opportunity for the discovery of new drugs with improved efficacy, selectivity, and pharmacokinetic properties. Further investigation into this and similar novel chemical entities is crucial for advancing the frontiers of medicinal chemistry and drug development.

References

As this is a prospective analysis based on analogous structures, direct references for 3-Ethoxy-2,4-difluorobenzamide are not available. The following references provide context for the synthesis and biological importance of related benzamide-containing molecules.

  • PubChem. (n.d.). 2,4-Difluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link][1]

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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Novel Difluorobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluorobenzamide moiety has emerged as a quintessential privileged scaffold in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of novel difluorobenzamides, tailored for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental designs, from the foundational principles of fluorine incorporation to the nuanced optimization of lead compounds. This guide will traverse the journey of difluorobenzamides from their early applications as antibacterial agents to their contemporary roles as potent kinase inhibitors in oncology, offering a comprehensive narrative of scientific innovation. Detailed, field-proven protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are provided to create a self-validating and authoritative resource.

Introduction: The Strategic Value of the Difluorobenzamide Moiety

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] The first fluorinated drug, Fludrocortisone, was introduced in 1954, followed by the anticancer agent 5-fluorouracil in 1957, drawing the attention of the pharmaceutical industry to the unique properties conferred by this halogen.[2][3] Fluorine's high electronegativity, small van der Waals radius (1.47 Å), and the strength of the C-F bond (472 KJmol⁻¹) can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] These effects include enhanced metabolic stability, increased binding affinity, and altered pKa, which can collectively improve a drug's bioavailability and efficacy.[1][5]

Within the landscape of fluorinated compounds, the difluorobenzamide scaffold has proven to be particularly fruitful. This guide will illuminate the discovery and developmental history of this versatile chemical entity, tracing its evolution across different therapeutic landscapes and highlighting the key scientific insights that have propelled its success.

Historical Trajectory: From Antibacterials to Targeted Cancer Therapies

The story of difluorobenzamides is not one of a single, linear discovery but rather an evolutionary tale of scientific inquiry building upon previous successes and adapting to new challenges.

The Genesis: Targeting Bacterial Cell Division with FtsZ Inhibitors

The journey of difluorobenzamides as therapeutic agents began in the realm of antibacterial research. The rise of antibiotic resistance created an urgent need for novel antibacterial agents with new mechanisms of action.[6] One such target that emerged was the filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin.[7] FtsZ is essential for bacterial cell division, polymerizing to form the Z-ring at the mid-cell, which then constricts to divide the cell.[8][9] Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell death.[9]

The benzamide scaffold was identified as a promising starting point for FtsZ inhibitors. Notably, the introduction of a 2,6-difluoro substitution pattern on the benzamide ring was found to significantly enhance antibacterial activity.[10] This enhancement is attributed to the fluorine atoms' ability to engage in favorable hydrophobic interactions within the allosteric binding site of FtsZ, as well as their influence on the conformational preference of the molecule, predisposing it to a non-planar conformation that is optimal for binding.

A Paradigm Shift: Difluorobenzamides as Kinase Inhibitors in Oncology

The versatility of the difluorobenzamide scaffold became further apparent with its successful application in oncology, particularly as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

A prime example of a successful difluorobenzamide-containing kinase inhibitor is Pexidartinib (Turalio™) . Approved by the FDA in 2019, pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as KIT and FLT3 kinases.[3][11][12] It is indicated for the treatment of tenosynovial giant cell tumor (TGCT), a rare, locally aggressive neoplasm characterized by the overexpression of CSF1.[12] The development of pexidartinib was a landmark achievement, providing the first approved systemic therapy for this debilitating condition.[12]

The success of pexidartinib spurred further investigation into difluorobenzamide derivatives as inhibitors of other key oncogenic kinases. Research has demonstrated their potential to target pathways such as the RAS-RAF-MEK-ERK signaling cascade, which is frequently mutated in various cancers, including melanoma.[13]

Mechanism of Action: A Tale of Two Targets

The therapeutic utility of difluorobenzamides stems from their ability to potently and selectively interact with distinct biological targets.

Allosteric Inhibition of FtsZ

Difluorobenzamide-based antibacterial agents function as allosteric inhibitors of FtsZ. They bind to a site distinct from the GTP-binding pocket, inducing a conformational change that disrupts the protein's ability to polymerize and form the crucial Z-ring.[9] This mechanism offers a significant advantage, as it circumvents the challenges associated with targeting the highly conserved GTP-binding site.

Below is a diagram illustrating the mechanism of FtsZ inhibition by difluorobenzamides.

FtsZ_Inhibition cluster_0 Bacterial Cell Division cluster_1 Inhibition by Difluorobenzamide FtsZ_monomers FtsZ Monomers GTP GTP FtsZ_monomers->GTP Z_ring Z-Ring Formation (Polymerization) GTP->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Inhibition Inhibition of Polymerization Z_ring->Inhibition Difluorobenzamide Difluorobenzamide Allosteric_Site Allosteric Site on FtsZ Difluorobenzamide->Allosteric_Site Allosteric_Site->Inhibition caption Mechanism of FtsZ Inhibition

Caption: Allosteric binding of difluorobenzamide to FtsZ inhibits polymerization and Z-ring formation.

Targeting Kinase Activity in Cancer

In the context of oncology, difluorobenzamide derivatives act as ATP-competitive inhibitors of various kinases. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of oncogenic signals.

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that, when constitutively activated by mutations, drives cell proliferation and survival in many cancers.[13][] Difluorobenzamide-based inhibitors can target key kinases within this pathway, such as RAF and MEK.

RAS_RAF_MEK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Difluorobenzamide_Inhibitor Difluorobenzamide Kinase Inhibitor Difluorobenzamide_Inhibitor->RAF Difluorobenzamide_Inhibitor->MEK caption Inhibition of the RAS-RAF-MEK-ERK Pathway

Caption: Difluorobenzamide inhibitors can block signaling at the RAF and MEK kinase nodes.

Synthetic Strategies and Methodologies

The synthesis of novel difluorobenzamide derivatives is a critical aspect of their development. The core 2,6-difluorobenzamide can be synthesized through several routes, with the hydrolysis of 2,6-difluorobenzonitrile being a common and efficient method.[4]

General Synthesis of the 2,6-Difluorobenzamide Core

A robust and scalable synthesis is paramount for drug development. The following protocol outlines a typical laboratory-scale synthesis of 2,6-difluorobenzamide.

Experimental Protocol: Synthesis of 2,6-Difluorobenzamide

  • Reaction Setup: To a solution of 2,6-difluorobenzoyl chloride (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of aqueous ammonia (excess, e.g., 5-10 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2,6-difluorobenzamide.

  • Characterization: Confirm the identity and purity of the product by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diversification of the Difluorobenzamide Scaffold

The true power of the difluorobenzamide scaffold lies in its amenability to diversification, allowing for the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are invaluable tools for this purpose, enabling the introduction of a wide range of substituents onto the benzamide core.

Diversification_Workflow Starting_Material Functionalized 2,6-Difluorobenzamide (e.g., with I or Br) Suzuki_Coupling Suzuki-Miyaura Coupling (with Boronic Acids/Esters) Starting_Material->Suzuki_Coupling Buchwald_Coupling Buchwald-Hartwig Amination (with Amines) Starting_Material->Buchwald_Coupling Product_Library Diverse Library of Difluorobenzamide Derivatives Suzuki_Coupling->Product_Library Buchwald_Coupling->Product_Library caption Synthetic Diversification of the Difluorobenzamide Scaffold

Caption: Cross-coupling reactions enable the creation of diverse difluorobenzamide libraries.

Quantitative Data and Structure-Activity Relationships

The development of potent and selective difluorobenzamide-based drugs relies heavily on the systematic evaluation of SAR. The following tables summarize key quantitative data for representative difluorobenzamide derivatives across different therapeutic areas.

Table 1: Antibacterial Activity of 2,6-Difluorobenzamide FtsZ Inhibitors

CompoundModificationTarget OrganismMIC (µg/mL)Reference
DFMBA 3-methoxyS. aureus-[9]
PC190723 Thiazole derivativeS. aureus-[7]
Derivative 7 3-chloroalkoxyB. subtilis0.25-1[10]
Derivative 12 3-bromoalkoxyB. subtilis0.25-1[10]
Derivative 17 3-alkyloxyB. subtilis0.25-1[10]

Table 2: Kinase Inhibitory Activity and Clinical Data for Pexidartinib

ParameterValueReference
Target Kinases CSF1R, KIT, FLT3[3][12]
IC₅₀ (CSF1R) 17 nM[11]
IC₅₀ (KIT) 12 nM[11]
IC₅₀ (FLT3-ITD) 9 nM[11]
Clinical Trial (ENLIVEN) Phase III[12]
Objective Response Rate (ORR) 38%[12]
FDA Approval 2019[12]

Challenges and Future Perspectives

Despite the successes, the development of difluorobenzamide-based drugs is not without its challenges. The synthesis of complex fluorinated molecules can be technically demanding and costly.[15] Furthermore, potential off-target effects and the emergence of resistance remain key considerations in both antibacterial and anticancer drug development.

The future of difluorobenzamide research is bright. The continued exploration of this privileged scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles. Advances in synthetic methodologies, computational modeling, and a deeper understanding of disease biology will undoubtedly accelerate the discovery of the next generation of difluorobenzamide-based medicines. The journey of this remarkable chemical entity is a testament to the power of medicinal chemistry to address unmet medical needs through rational design and persistent innovation.

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Molecular Structure and Optimization: The Foundation of Theoretical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Studies of 3-Ethoxy-2,4-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies employed to characterize 3-Ethoxy-2,4-difluorobenzamide. As a molecule of interest in medicinal chemistry, a thorough understanding of its structural, vibrational, and electronic properties is paramount for predicting its behavior and potential applications. This document serves as a roadmap for conducting in-silico analysis of this compound and similar molecular entities.

While specific experimental and theoretical data for 3-Ethoxy-2,4-difluorobenzamide are not extensively available in public literature, this guide will leverage a detailed quantum chemical study on a closely related isomer, 4-ethoxy-2,3-difluorobenzamide, to delineate the appropriate theoretical framework.[1][2][3] The principles and protocols described herein are directly applicable to the title compound.

The initial step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for predicting the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[1][2][3] The choice of basis set is also critical; a Pople-style basis set such as 6-311++G(d,p) is recommended for achieving a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in the spatial description of orbitals.

Predicted Molecular Geometry

The optimized geometry of 3-Ethoxy-2,4-difluorobenzamide is expected to have a nearly planar benzamide core. The ethoxy group will likely exhibit some rotational freedom, and a potential energy surface scan can be performed to identify the most stable rotamer. The table below presents the predicted optimized geometrical parameters for 3-Ethoxy-2,4-difluorobenzamide, extrapolated from data on similar compounds.[1]

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) Bond Angles (º)
C1-C21.39C2-C1-C6118.5
C2-C31.38C1-C2-F8119.0
C3-C41.39C2-C3-O10124.5
C4-C51.38C3-C4-F9119.0
C1-C71.51C1-C7-O13121.0
C7=O131.23O13-C7-N14122.0
C7-N141.36C7-N14-H15117.0
C3-O101.36C3-O10-C17118.0
Dihedral Angles (º)
C6-C1-C2-C30.0C2-C1-C7-O13-179.0
C7-C1-C2-F80.0C4-C3-O10-C175.0

Table 1: Predicted Optimized Geometrical Parameters of 3-Ethoxy-2,4-difluorobenzamide.

Figure 1: Molecular Structure of 3-Ethoxy-2,4-difluorobenzamide.

Vibrational Analysis: Deciphering the Molecular Fingerprint

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint that is unique to the compound's structure. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the molecular vibrations.

Protocol for Vibrational Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). It is crucial that the optimization results in a true energy minimum, which is confirmed by the absence of imaginary frequencies in the output. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.

Key Vibrational Modes

The vibrational spectrum of 3-Ethoxy-2,4-difluorobenzamide will be characterized by several key vibrational modes. The table below provides a tentative assignment of some of these modes based on the analysis of the isomeric compound.[1]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
N-H stretch3400-3500Asymmetric and symmetric stretching of the amide N-H bonds.
C-H stretch (aromatic)3000-3100Stretching vibrations of the C-H bonds on the benzene ring.
C-H stretch (aliphatic)2850-3000Stretching vibrations of the C-H bonds in the ethoxy group.
C=O stretch1650-1680Stretching of the carbonyl group in the amide functionality.
C-N stretch1380-1420Stretching of the carbon-nitrogen bond in the amide.
C-F stretch1100-1250Stretching vibrations of the carbon-fluorine bonds.

Table 2: Predicted Key Vibrational Frequencies for 3-Ethoxy-2,4-difluorobenzamide.

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), are crucial for understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[2] A smaller gap suggests higher reactivity. For 3-Ethoxy-2,4-difluorobenzamide, the HOMO is expected to be localized on the electron-rich benzene ring and the ethoxy group, while the LUMO is likely to be centered on the benzamide moiety, particularly the carbonyl group.

Parameter Predicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Table 3: Predicted Frontier Molecular Orbital Energies of 3-Ethoxy-2,4-difluorobenzamide.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[2] The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For 3-Ethoxy-2,4-difluorobenzamide, the negative potential is expected to be concentrated around the carbonyl oxygen and the fluorine atoms, while the positive potential will be located around the amide and aromatic hydrogens.

cluster_input Input cluster_computation Computational Workflow cluster_output Output & Analysis mol_structure Molecular Structure of 3-Ethoxy-2,4-difluorobenzamide geometry_optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization vibrational_analysis Vibrational Frequency Analysis geometry_optimization->vibrational_analysis electronic_properties Electronic Property Calculation geometry_optimization->electronic_properties optimized_geometry Optimized Geometry (Bond Lengths, Angles) geometry_optimization->optimized_geometry spectra Theoretical FT-IR & Raman Spectra vibrational_analysis->spectra homo_lumo HOMO-LUMO Energies & Gap electronic_properties->homo_lumo mep Molecular Electrostatic Potential electronic_properties->mep

Figure 2: Workflow for the Theoretical Study of 3-Ethoxy-2,4-difluorobenzamide.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 3-Ethoxy-2,4-difluorobenzamide. By employing Density Functional Theory calculations, researchers can obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. This information is crucial for understanding its chemical behavior, predicting its reactivity, and guiding further experimental investigations in the context of drug design and development. The methodologies described, validated by studies on a closely related isomer, provide a robust and reliable protocol for the computational characterization of this and other novel benzamide derivatives.

References

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Methodological & Application

Synthesis of 3-Ethoxy-2,4-difluorobenzamide from m-Difluorobenzene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethoxy-2,4-difluorobenzamide is a key structural motif found in various pharmacologically active compounds and advanced materials. Its synthesis requires a strategic approach to navigate the challenges of regioselective functionalization of the difluorinated aromatic ring. This application note provides a comprehensive and detailed protocol for the multi-step synthesis of 3-Ethoxy-2,4-difluorobenzamide, commencing from the readily available starting material, m-difluorobenzene. The described synthetic pathway is designed for robustness and scalability, with each step optimized for yield and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Overall Synthetic Scheme

The synthesis of 3-Ethoxy-2,4-difluorobenzamide from m-difluorobenzene is a multi-step process that involves nitration, nucleophilic aromatic substitution, reduction of the nitro group, Sandmeyer reaction to introduce a nitrile group, and subsequent hydrolysis and amidation.

Synthetic_Workflow m_difluorobenzene m-Difluorobenzene intermediate1 2,4-Difluoronitrobenzene m_difluorobenzene->intermediate1 Nitration intermediate2 3-Ethoxy-2,4-difluoronitrobenzene intermediate1->intermediate2 Ethoxylation (SNAr) intermediate3 3-Ethoxy-2,4-difluoroaniline intermediate2->intermediate3 Reduction intermediate4 3-Ethoxy-2,4-difluorobenzonitrile intermediate3->intermediate4 Sandmeyer Reaction intermediate5 3-Ethoxy-2,4-difluorobenzoic acid intermediate4->intermediate5 Hydrolysis final_product 3-Ethoxy-2,4-difluorobenzamide intermediate5->final_product Amidation

Figure 1: Overall synthetic workflow for the preparation of 3-Ethoxy-2,4-difluorobenzamide.

Detailed Experimental Protocols

Step 1: Nitration of m-Difluorobenzene to 2,4-Difluoronitrobenzene

The initial step involves the electrophilic nitration of m-difluorobenzene. The fluorine atoms are ortho-, para-directing activators, leading to the desired 2,4-difluoronitrobenzene as the major product.[1][2][3][4]

Protocol:

  • To a stirred solution of concentrated sulfuric acid (98%, 150 mL) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add m-difluorobenzene (57 g, 0.5 mol) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (65%, 48 g, 0.75 mol) to concentrated sulfuric acid (98%, 100 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of m-difluorobenzene in sulfuric acid over a period of 2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 5-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • Separate the organic layer and wash it sequentially with water (2 x 200 mL), 5% sodium bicarbonate solution (2 x 150 mL), and finally with brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,4-difluoronitrobenzene as a yellow oil.

Safety Precautions: Handle concentrated nitric and sulfuric acids with extreme care in a well-ventilated fume hood. The nitration reaction is highly exothermic and requires careful temperature control.

Step 2: Ethoxylation of 2,4-Difluoronitrobenzene to 3-Ethoxy-2,4-difluoronitrobenzene

This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The strongly electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of one of the fluorine atoms by the ethoxide nucleophile.[5][6][7][8]

Protocol:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (11.5 g, 0.5 mol) in small portions to absolute ethanol (250 mL) at 0 °C.

  • Once all the sodium has reacted, add a solution of 2,4-difluoronitrobenzene (79.5 g, 0.5 mol) in anhydrous N,N-dimethylformamide (DMF, 150 mL) dropwise to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts and wash with water (2 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-Ethoxy-2,4-difluoronitrobenzene.

Safety Precautions: Sodium metal is highly reactive and should be handled with care under an inert atmosphere. DMF is a combustible liquid and a potential irritant.

Step 3: Reduction of 3-Ethoxy-2,4-difluoronitrobenzene to 3-Ethoxy-2,4-difluoroaniline

The nitro group is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.[9][10][11]

Protocol (using Tin(II) Chloride):

  • To a solution of 3-Ethoxy-2,4-difluoronitrobenzene (60.9 g, 0.3 mol) in ethanol (300 mL), add tin(II) chloride dihydrate (203 g, 0.9 mol).

  • Heat the mixture to reflux and stir for 3-4 hours.

  • Cool the reaction mixture and pour it into a stirred solution of 30% aqueous sodium hydroxide until the pH is strongly basic (pH > 10), which will precipitate tin salts.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 3-Ethoxy-2,4-difluoroaniline.

Safety Precautions: The reaction with sodium hydroxide is exothermic. Ensure adequate cooling.

Step 4: Sandmeyer Reaction of 3-Ethoxy-2,4-difluoroaniline to 3-Ethoxy-2,4-difluorobenzonitrile

The Sandmeyer reaction is a reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[12][13][14][15][16][17]

Protocol:

  • Dissolve 3-Ethoxy-2,4-difluoroaniline (43.8 g, 0.25 mol) in a mixture of concentrated hydrochloric acid (75 mL) and water (150 mL) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (19 g, 0.275 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) cyanide (27 g, 0.3 mol) and sodium cyanide (15 g, 0.3 mol) in water (150 mL) and heat to 60 °C.

  • Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, heat the mixture at 80 °C for 1 hour.

  • Cool the mixture and extract with toluene (3 x 150 mL).

  • Wash the combined organic layers with 10% aqueous sodium hydroxide and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify by vacuum distillation or column chromatography to obtain 3-Ethoxy-2,4-difluorobenzonitrile.

Safety Precautions: Diazonium salts can be explosive when dry. Keep them in solution and at low temperatures. Cyanide salts are highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach) readily available.

Step 5: Hydrolysis of 3-Ethoxy-2,4-difluorobenzonitrile to 3-Ethoxy-2,4-difluorobenzoic acid

The nitrile is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Protocol (Basic Hydrolysis):

  • Reflux a mixture of 3-Ethoxy-2,4-difluorobenzonitrile (36.6 g, 0.2 mol), sodium hydroxide (24 g, 0.6 mol), water (100 mL), and ethanol (100 mL) for 6-8 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 3-Ethoxy-2,4-difluorobenzoic acid.

Step 6: Amidation of 3-Ethoxy-2,4-difluorobenzoic acid to 3-Ethoxy-2,4-difluorobenzamide

The final step involves the conversion of the carboxylic acid to the corresponding amide. This can be achieved by first converting the acid to an acyl chloride followed by reaction with ammonia.[18][19][20][21][22][23]

Protocol:

  • To a solution of 3-Ethoxy-2,4-difluorobenzoic acid (30.3 g, 0.15 mol) in dichloromethane (200 mL), add a catalytic amount of DMF (0.5 mL).

  • Slowly add thionyl chloride (26.8 g, 0.225 mol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Ethoxy-2,4-difluorobenzoyl chloride.

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (150 mL) and cool to 0 °C.

  • Bubble ammonia gas through the solution or add concentrated aqueous ammonia (28%, 50 mL) dropwise with vigorous stirring.

  • Stir for 1 hour at room temperature.

  • Add water (100 mL) and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-Ethoxy-2,4-difluorobenzamide.

Safety Precautions: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood. Ammonia gas is a respiratory irritant.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1m-Difluorobenzene2,4-DifluoronitrobenzeneHNO₃, H₂SO₄85-95
22,4-Difluoronitrobenzene3-Ethoxy-2,4-difluoronitrobenzeneNaOEt, DMF60-70
33-Ethoxy-2,4-difluoronitrobenzene3-Ethoxy-2,4-difluoroanilineSnCl₂·2H₂O, HCl80-90
43-Ethoxy-2,4-difluoroaniline3-Ethoxy-2,4-difluorobenzonitrileNaNO₂, HCl, CuCN65-75
53-Ethoxy-2,4-difluorobenzonitrile3-Ethoxy-2,4-difluorobenzoic acidNaOH, H₂O/EtOH85-95
63-Ethoxy-2,4-difluorobenzoic acid3-Ethoxy-2,4-difluorobenzamideSOCl₂, NH₃75-85

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

Figure 2: Mechanism of the SNAr reaction for ethoxylation.

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  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021, January 13). Bromobenzene : Organic Synthesis. Retrieved January 26, 2026, from [Link]

  • Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021, November 1). How will you convert benzoic acid to benzamide ?. Retrieved January 26, 2026, from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 26, 2026, from [Link]

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Application of 3-Ethoxy-2,4-difluorobenzamide in FtsZ Inhibition Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Bacterial Cell Division

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1][2] One of the most promising and relatively untapped targets for new antibiotics is the bacterial cytoskeleton, and specifically the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[3][4] FtsZ is a homolog of eukaryotic tubulin and is a crucial GTP-dependent protein that polymerizes at the mid-cell to form the Z-ring, a structure that is essential for bacterial cytokinesis.[5] Inhibition of FtsZ polymerization or its associated GTPase activity disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[6][7] This makes FtsZ an attractive target for the development of new antimicrobial agents.[3][8]

A notable class of FtsZ inhibitors are the 3-substituted benzamides, which have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] These compounds are known to bind to an allosteric site on FtsZ, distinct from the GTP-binding site, which enhances their specificity for the bacterial protein over its eukaryotic counterpart, tubulin.[11][12] This application note provides a detailed guide for researchers on the use of a representative benzamide compound, 3-Ethoxy-2,4-difluorobenzamide, in key biochemical assays to characterize its inhibitory effects on FtsZ. The protocols described herein for FtsZ polymerization and GTPase activity assays are fundamental to the primary characterization of novel FtsZ inhibitors.

Mechanism of FtsZ Inhibition by Benzamides

Benzamide inhibitors, including 3-Ethoxy-2,4-difluorobenzamide, typically function by modulating the polymerization dynamics of FtsZ.[6] They can either inhibit the formation of FtsZ protofilaments or, in some cases, hyper-stabilize them, leading to a disruption of the dynamic instability required for proper Z-ring function.[5][11] This interference with FtsZ assembly directly impacts the GTPase activity of the protein, which is coupled to polymerization.[13] Therefore, the two primary in vitro assays for characterizing FtsZ inhibitors are the polymerization assay and the GTPase activity assay.

FtsZ_Inhibition cluster_0 Normal FtsZ Polymerization cluster_1 Inhibition by 3-Ethoxy-2,4-difluorobenzamide GTP GTP FtsZ_monomer FtsZ Monomer GTP->FtsZ_monomer binds FtsZ_polymer FtsZ Polymer (Z-ring formation) FtsZ_monomer->FtsZ_polymer Polymerization Cell_Division Bacterial Cell Division FtsZ_polymer->Cell_Division Inhibitor 3-Ethoxy-2,4-difluorobenzamide FtsZ_monomer_inhibited FtsZ Monomer Inhibitor->FtsZ_monomer_inhibited binds to allosteric site Blocked_Polymerization Disrupted FtsZ Dynamics FtsZ_monomer_inhibited->Blocked_Polymerization Inhibits/destabilizes Cell_Death Cell Filamentation & Death Blocked_Polymerization->Cell_Death

Caption: Mechanism of FtsZ inhibition by 3-Ethoxy-2,4-difluorobenzamide.

Experimental Protocols

The following protocols are designed for the in vitro characterization of 3-Ethoxy-2,4-difluorobenzamide as an FtsZ inhibitor. It is recommended to use highly purified FtsZ protein for these assays.

Protocol 1: FtsZ Polymerization Assay using Light Scattering

This assay monitors the polymerization of FtsZ into protofilaments in real-time by measuring the increase in light scattering at a 90° angle.[14][15] The intensity of scattered light is proportional to the amount of FtsZ polymer formed.[14]

Materials and Reagents:

ReagentRecommended Concentration/Stock
Purified FtsZ Protein1 mg/mL in storage buffer
3-Ethoxy-2,4-difluorobenzamide10 mM in DMSO
Polymerization Buffer (MES-NaOH, pH 6.5)50 mM
MgCl₂10 mM
KCl50 mM
GTP (Guanosine-5'-triphosphate)100 mM in water, pH 7.0
DMSO (Dimethyl sulfoxide)ACS grade

Procedure:

  • Preparation of Reaction Mixture:

    • In a clean cuvette, prepare the reaction mixture containing Polymerization Buffer, MgCl₂, and KCl.

    • Add the desired concentration of 3-Ethoxy-2,4-difluorobenzamide or DMSO (as a vehicle control). A typical concentration range to test is 1-100 µM.

    • Add purified FtsZ protein to a final concentration of 5-10 µM.

    • Mix gently by pipetting and incubate at 37°C for 5 minutes to establish a baseline.

  • Initiation of Polymerization:

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately start recording the light scattering signal at 350 nm in a fluorometer or a dedicated light scattering instrument.

  • Data Acquisition:

    • Record the light scattering intensity every 15-30 seconds for 15-30 minutes.

    • The increase in light scattering over time reflects the rate and extent of FtsZ polymerization.

Data Analysis:

  • Plot the light scattering intensity versus time.

  • Compare the polymerization curves in the presence of different concentrations of the inhibitor with the DMSO control.

  • A decrease in the rate and/or the final plateau of light scattering indicates inhibition of FtsZ polymerization.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

FtsZ_Polymerization_Workflow cluster_workflow FtsZ Polymerization Assay Workflow start Prepare Reaction Mixture (Buffer, MgCl₂, KCl, FtsZ) add_inhibitor Add 3-Ethoxy-2,4-difluorobenzamide (or DMSO control) start->add_inhibitor incubate Incubate at 37°C (Establish Baseline) add_inhibitor->incubate add_gtp Initiate with GTP incubate->add_gtp measure Measure 90° Light Scattering (Real-time) add_gtp->measure analyze Analyze Data (Plot Intensity vs. Time, Calculate IC₅₀) measure->analyze

Caption: Workflow for the FtsZ polymerization light scattering assay.

Protocol 2: FtsZ GTPase Activity Assay

FtsZ exhibits a polymerization-dependent GTPase activity.[13] This assay measures the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi), which is an indirect measure of FtsZ polymerization dynamics.

Materials and Reagents:

ReagentRecommended Concentration/Stock
Purified FtsZ Protein1 mg/mL in storage buffer
3-Ethoxy-2,4-difluorobenzamide10 mM in DMSO
Polymerization Buffer (MES-NaOH, pH 6.5)50 mM
MgCl₂10 mM
KCl50 mM
GTP (Guanosine-5'-triphosphate)100 mM in water, pH 7.0
Malachite Green Phosphate Assay KitCommercial kit
DMSO (Dimethyl sulfoxide)ACS grade

Procedure:

  • Reaction Setup:

    • In a 96-well plate, set up reactions containing Polymerization Buffer, MgCl₂, KCl, and purified FtsZ (5-10 µM).

    • Add varying concentrations of 3-Ethoxy-2,4-difluorobenzamide or DMSO (vehicle control).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding GTP to a final concentration of 1 mM.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Termination and Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions. This reagent will form a colored complex with the inorganic phosphate released during GTP hydrolysis.

    • Allow color to develop for the time specified in the kit protocol.

  • Measurement:

    • Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a plate reader.

Data Analysis:

  • Create a standard curve using the provided phosphate standards in the kit.

  • Determine the amount of phosphate released in each reaction from the standard curve.

  • Calculate the GTPase activity (nmol of Pi released/min/mg of FtsZ).

  • Plot the percentage of GTPase activity against the inhibitor concentration to determine the IC₅₀ value. A decrease in GTPase activity indicates inhibition.[12]

Expected Results and Interpretation

A potent inhibitor like 3-Ethoxy-2,4-difluorobenzamide is expected to show a dose-dependent inhibition of both FtsZ polymerization and GTPase activity. The IC₅₀ values obtained from both assays should be comparable, providing a self-validating system for the compound's mechanism of action.[7]

AssayExpected Outcome with Inhibitor
Light ScatteringDecreased rate and extent of light scattering signal.
GTPase ActivityReduced amount of inorganic phosphate detected.

Troubleshooting and Best Practices

  • Protein Purity: Ensure the FtsZ protein is highly pure and active. The presence of contaminants can affect polymerization and GTPase activity.

  • DMSO Concentration: Keep the final DMSO concentration in the assays below 1-2% to avoid non-specific effects on FtsZ.

  • Buffer Conditions: The polymerization of FtsZ is sensitive to pH and salt concentration. Consistency in buffer preparation is critical for reproducible results.[16][17]

  • Compound Solubility: Ensure that 3-Ethoxy-2,4-difluorobenzamide is fully dissolved in the assay buffer to avoid artifacts from compound precipitation.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of 3-Ethoxy-2,4-difluorobenzamide as a potential FtsZ inhibitor. By employing these established light scattering and GTPase activity assays, researchers can effectively evaluate the compound's impact on the fundamental biochemical properties of FtsZ. These in vitro studies are a critical first step in the drug discovery pipeline, paving the way for further investigations into the compound's antibacterial efficacy and mechanism of action in cellular contexts. The continued exploration of FtsZ inhibitors from the benzamide class and other chemical scaffolds holds significant promise for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.[18]

References

  • Patsnap Synapse. (2024, June 25). What are FtsZ inhibitors and how do they work? Retrieved from [Link]

  • Artigot, G., et al. (2018). Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. Frontiers in Microbiology, 9, 1999. [Link]

  • ResearchGate. (n.d.). General FtsZ inhibitor structure. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay of the GTPase activities of FtsZ and FtsZ2 at different protein... [Image]. Retrieved from [Link]

  • JoVE. (2022, July 4). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Literature FtsZ inhibitors with promising activities on Gram-negative strains. [Image]. Retrieved from [Link]

  • Artigot, G., et al. (2018). Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. PMC. [Link]

  • Li, Y., et al. (2025). FtsZ as a novel target for antibiotics development: Promises and challenges. PMC. [Link]

  • Huecas, S., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry, 64(9), 5647–5663. [Link]

  • Taviti, F., & Beuria, T. K. (2019). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Molecular Biosciences, 6, 143. [Link]

  • Klobucar, K., & Margalit, H. (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI. [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1998). Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations. PMC. [Link]

  • Wei, W., et al. (2018). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. PMC. [Link]

  • Kaur, R., et al. (2020). A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target. PMC. [Link]

  • Visschers, M., et al. (2009). The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. PMC. [Link]

  • Huecas, S., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. PubMed Central. [Link]

  • Ahluwalia, V., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry, 99(5-6), 849-857. [Link]

  • Grein, F., et al. (2020). Cell division protein FtsZ: from structure and mechanism to antibiotic target. Future Microbiology, 15, 1025-1040. [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. PMC. [Link]

  • Andreu, J. M., et al. (2010). The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation. PMC. [Link]

  • Ahluwalia, V., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Semantic Scholar. [Link]

  • Pazos, M., & Vicente, M. (2019). FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue. ACS Infectious Diseases, 5(8), 1269–1280. [Link]

  • Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
  • Kaur, R., et al. (2020). A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target. Biomolecules and Biomedicine, 20(2), 124-135. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Ethoxy-2,4-difluorobenzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-Ethoxy-2,4-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting for common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our approach is rooted in scientific principles to ensure the integrity of your experiments.

Understanding the Challenge: Why Solubility Can Be an Issue

3-Ethoxy-2,4-difluorobenzamide, like many benzamide derivatives used in drug discovery, possesses a rigid, planar structure with the potential for strong intermolecular interactions, including hydrogen bonding and π-stacking. These characteristics can lead to high lattice energy in the solid state, making it difficult for solvent molecules to effectively solvate and dissolve the compound. While DMSO is a powerful aprotic solvent, challenges can still arise, particularly when preparing high-concentration stock solutions.[1]

This guide provides a systematic approach to overcoming these solubility issues, ensuring you can confidently prepare your solutions for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm having trouble dissolving 3-Ethoxy-2,4-difluorobenzamide in DMSO at my desired concentration. What are the initial steps I should take?

A1: Initial Dissolution Protocol and Troubleshooting

When first encountering solubility issues, it's crucial to start with a systematic approach that employs gentle methods before escalating to more aggressive techniques.

Step-by-Step Initial Dissolution Protocol:

  • Ensure Solvent Quality: Use anhydrous, high-purity DMSO. Water contamination in DMSO can significantly reduce its solvating power for certain compounds.

  • Room Temperature Agitation:

    • Add the weighed amount of 3-Ethoxy-2,4-difluorobenzamide to your vial.

    • Add the required volume of DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • Allow the solution to sit at room temperature for 10-15 minutes, followed by another 1-2 minutes of vortexing.

  • Visual Inspection: Carefully inspect the solution against a light source for any undissolved particles. The presence of a Tyndall effect (light scattering) can indicate a colloidal suspension rather than a true solution.

Troubleshooting Flowchart for Initial Dissolution:

start Start: Undissolved Compound vortex Vortex vigorously for 2-3 minutes start->vortex inspect1 Visually inspect for particulates vortex->inspect1 dissolved Solution is clear: Ready for use inspect1->dissolved Clear undissolved Particulates remain inspect1->undissolved Not Clear gentle_heat Apply gentle heat (30-40°C) undissolved->gentle_heat inspect2 Visually inspect for particulates gentle_heat->inspect2 inspect2->dissolved Clear sonicate Use bath sonicator inspect2->sonicate Not Clear inspect3 Visually inspect for particulates sonicate->inspect3 inspect3->dissolved Clear consider_cosolvent Consider co-solvent or concentration reduction inspect3->consider_cosolvent Not Clear

Caption: Initial troubleshooting workflow for dissolving 3-Ethoxy-2,4-difluorobenzamide in DMSO.

Q2: Can I heat the solution to improve the solubility of 3-Ethoxy-2,4-difluorobenzamide in DMSO?

A2: Guidelines for Using Heat to Aid Dissolution

Yes, gentle heating can be an effective method to increase the solubility of many compounds, as it provides the energy needed to overcome the crystal lattice energy. However, this must be done with caution to avoid compound degradation.

Recommended Heating Protocol:

  • Gentle Warming: Place the vial containing the compound and DMSO in a water bath or heating block set to 30-40°C. Do not exceed 50°C without prior knowledge of the compound's thermal stability.

  • Intermittent Agitation: While heating, intermittently vortex the solution to facilitate dissolution.

  • Cooling and Observation: Once the compound is dissolved, allow the solution to cool to room temperature slowly. Observe for any precipitation, as some compounds may crash out of a supersaturated solution upon cooling.

Causality: Increasing the temperature enhances the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can break down the intermolecular forces in the solid compound.[2]

Thermal Stability Considerations:

Temperature RangeRisk of DegradationRecommendation
30-40°CLowRecommended for initial heating attempts.
40-50°CModerateUse with caution and for short durations.
>50°CHighNot recommended without specific thermal stability data.
Q3: The compound dissolves with heat but precipitates upon cooling. What should I do?

A3: Managing Supersaturation and Precipitation

This phenomenon, known as supersaturation, is common for compounds with poor solubility. Here are several strategies to manage this:

  • Sonication: A brief sonication in a bath sonicator can often provide enough energy to break up small nuclei of precipitation and re-dissolve the compound.

  • Use of Co-solvents: The addition of a small percentage of a suitable co-solvent can help maintain the compound's solubility at room temperature.

  • Prepare a More Dilute Stock Solution: If feasible for your experimental design, preparing a lower concentration stock solution is often the most straightforward solution.

Workflow for Handling Precipitation on Cooling:

start Compound precipitates after cooling sonicate Sonicate for 5-10 minutes start->sonicate inspect1 Inspect for precipitation sonicate->inspect1 stable Solution is stable: Proceed with experiment inspect1->stable Stable precipitates_again Precipitation reoccurs inspect1->precipitates_again Not Stable cosolvent Add co-solvent (e.g., 5% NMP) precipitates_again->cosolvent inspect2 Inspect for precipitation cosolvent->inspect2 inspect2->stable Stable reduce_concentration Prepare a more dilute stock solution inspect2->reduce_concentration Not Stable

Caption: Decision tree for addressing precipitation of 3-Ethoxy-2,4-difluorobenzamide upon cooling.

Q4: What co-solvents can I use with DMSO to improve the solubility of 3-Ethoxy-2,4-difluorobenzamide?

A4: Co-solvent Selection and Application

The use of a co-solvent can modify the polarity of the solvent system, disrupting the solute-solute interactions and favoring solvation.

Recommended Co-solvents:

  • N-methyl-2-pyrrolidone (NMP): An excellent polar aprotic solvent that is miscible with DMSO and has strong solvating properties for many organic compounds.

  • Dimethylformamide (DMF): Similar to DMSO and NMP, DMF can be an effective co-solvent.

Protocol for Using a Co-solvent:

  • Start with a Small Percentage: Begin by adding a small amount, such as 5% (v/v), of the co-solvent to your DMSO.

  • Prepare the Solution: Attempt to dissolve the 3-Ethoxy-2,4-difluorobenzamide in the DMSO/co-solvent mixture using the initial dissolution protocol.

  • Gradual Increase if Necessary: If solubility is still an issue, you can incrementally increase the co-solvent percentage up to 20% (v/v).

Important Considerations:

  • Assay Compatibility: Always ensure that the chosen co-solvent is compatible with your downstream biological assay. Some co-solvents can interfere with enzyme activity or cell viability.

  • Final Concentration: Keep the final concentration of the co-solvent in your assay as low as possible.

Co-solvent Recommendation Table:

Co-solventStarting ConcentrationMaximum Recommended ConcentrationNotes
NMP5% (v/v)20% (v/v)Generally well-tolerated in many assays.
DMF5% (v/v)20% (v/v)Ensure compatibility with your specific experimental setup.
Q5: What are the safety precautions I should take when handling 3-Ethoxy-2,4-difluorobenzamide and DMSO?

A5: Safety First: Handling and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and solvents in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Inhalation and Contact: Minimize the generation of dust when handling the solid compound. Avoid contact with skin and eyes.[4]

  • DMSO Handling: Be aware that DMSO can enhance the absorption of other chemicals through the skin. Exercise extra caution when handling solutions of the compound in DMSO.

Storage:

  • Store 3-Ethoxy-2,4-difluorobenzamide in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Store DMSO stock solutions in tightly sealed vials to prevent water absorption from the atmosphere.

References

  • PubChem. (n.d.). 3-Ethoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (2016). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Springer. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

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Technical Support Center: Purification of 3-Ethoxy-2,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Ethoxy-2,4-difluorobenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the underlying science.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical characteristics of 3-Ethoxy-2,4-difluorobenzamide. While specific experimental data for this compound is not extensively published, we can infer its properties based on its structural analogue, 4-Ethoxy-2,3-difluorobenzamide, which has a reported melting point of 175-177°C[1]. The presence of the amide and ethoxy groups, along with the fluorine atoms, renders the molecule polar. This polarity, and the capacity for hydrogen bonding via the amide group, will significantly influence its solubility and chromatographic behavior.

Expected Properties of 3-Ethoxy-2,4-difluorobenzamide:

  • Appearance: White to off-white crystalline solid.

  • Polarity: A polar molecule due to the amide, ethoxy, and fluorine functional groups.

  • Solubility: Likely to have low solubility in non-polar solvents (e.g., hexanes, toluene) and higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., ethanol, methanol).[2] Recrystallization from hot polar solvents is a promising purification method.[2]

  • Stability: Generally stable under neutral conditions. However, the amide bond is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which would lead to the formation of 3-ethoxy-2,4-difluorobenzoic acid.[3][4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis and purification of 3-Ethoxy-2,4-difluorobenzamide.

Q1: My final product has a low melting point and appears oily. What are the likely impurities?

A1: A low or broad melting point, or an oily appearance, suggests the presence of impurities. The most common culprits include:

  • Unreacted Starting Materials: Depending on your synthetic route, this could be 3-ethoxy-2,4-difluorobenzoic acid, its corresponding acid chloride, or the amine source (e.g., ammonia).[5][6]

  • Solvent Residues: Incomplete removal of high-boiling point solvents used in the reaction or purification steps.

  • Hydrolysis Product: Formation of 3-ethoxy-2,4-difluorobenzoic acid due to exposure to acidic or basic conditions, particularly with heating.[3][7]

  • Positional Isomers: Impurities from the synthesis of the starting materials, such as isomers of the difluorobenzene precursor, can carry through to the final product.[8]

Q2: I am having trouble removing the corresponding carboxylic acid impurity (3-ethoxy-2,4-difluorobenzoic acid). What is the best approach?

A2: The carboxylic acid impurity is acidic, a property that can be exploited for its removal:

  • Aqueous Base Wash (Extraction): Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base solution, such as 1M sodium bicarbonate or 1M sodium carbonate. The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can thus be separated.

  • Column Chromatography: If the polarity difference between your desired amide and the acid impurity is sufficient, silica gel column chromatography can be effective. The carboxylic acid is typically more polar and will have a lower Rf value on a TLC plate.

Q3: My yield is significantly lower after purification. What are the potential causes?

A3: Low recovery can stem from several factors:

  • Product Loss During Workup: Ensure that all aqueous layers from extractions are back-extracted with fresh organic solvent to recover any dissolved product.

  • Inappropriate Recrystallization Solvent: If the chosen solvent for recrystallization is too good at dissolving your compound even at low temperatures, a significant portion will remain in the mother liquor.

  • Adsorption on Silica Gel: Highly polar compounds can sometimes irreversibly adsorb onto the silica gel during column chromatography.

  • Product Degradation: As mentioned, hydrolysis of the amide can occur if the purification conditions are too harsh (e.g., high temperatures in the presence of acid or base).

III. Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

A. Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids like 3-Ethoxy-2,4-difluorobenzamide.[2]

Problem Probable Cause Solution
Product does not crystallize upon cooling. The chosen solvent is too good at dissolving the compound.Add a miscible anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the solution until turbidity persists. Then, gently heat until the solution becomes clear again and allow it to cool slowly.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.
Colored impurities remain in the crystals. The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Suggested Solvents for Recrystallization:

  • Single Solvents: Ethanol, methanol, acetonitrile, ethyl acetate.[2]

  • Solvent Pairs (for fine-tuning solubility): Ethanol/water, Ethyl acetate/hexanes, Dichloromethane/hexanes.

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity.[9][10]

Problem Probable Cause Solution
Poor separation of spots on TLC. The eluent system is not optimized.For normal phase (silica gel), if the Rf values are too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). If the Rf values are too high, decrease the polarity.
Product elutes with impurities. The polarity of the product and impurity are very similar.Try a different solvent system. Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid for acidic impurities, or triethylamine for basic impurities) can improve separation. A shallower solvent gradient during elution can also enhance resolution.
Product does not elute from the column. The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica gel.Increase the polarity of the eluent significantly (e.g., switch to a dichloromethane/methanol system). If the compound is still retained, consider using a different stationary phase, such as alumina or reversed-phase silica.

Recommended Starting Conditions for Column Chromatography (Silica Gel):

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 3-Ethoxy-2,4-difluorobenzamide. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it does not dissolve, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath) and swirling. Add just enough solvent to fully dissolve the solid at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find a system that gives good separation with the desired product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent as the column runs (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Ethoxy-2,4-difluorobenzamide.

V. Visualization of Purification Workflow

Purification_Workflow Crude Crude 3-Ethoxy-2,4-difluorobenzamide Analysis Purity Assessment (TLC, NMR, LC-MS) Crude->Analysis Decision Is Purity >95%? Analysis->Decision Pure Pure Product Decision->Pure Yes Decision2 Acidic/Basic Impurities? Decision->Decision2 No Recrystallization Recrystallization Recrystallization->Analysis Column Column Chromatography Recrystallization->Column Still Impure Column->Analysis Extraction Aqueous Wash (Acid/Base) Extraction->Recrystallization Decision2->Recrystallization No Decision2->Extraction Yes

Caption: Decision workflow for the purification of 3-Ethoxy-2,4-difluorobenzamide.

VI. References

  • Sabnis, R. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry, 78(13), 6694-6699. Available at: [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzamide. Retrieved from [Link]

  • El-Azazy, M., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Monitoring and Assessment, 191(10), 623.

  • Chemistry LibreTexts. (2024). Chemical Properties of Amides: Hydrolysis. Retrieved from [Link]

  • Zhang, M., et al. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Synthetic Communications, 47(16), 1501-1506.

  • Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine. Retrieved from

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 81(3), 673-684. Available at: [Link]

  • Eureka | Patsnap. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

  • Sabnis, R. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6694–6699.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from

  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method. Canadian Journal of Chemistry, 59(19), 2853-2863.

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Amide under acidic and Basic Conditions. Retrieved from [Link]

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-10718. Available at: [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Ahluwalia, V., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry, 99(5-6), 845-853.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab? Retrieved from [Link]

  • ResearchGate. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ChemBK. (2024). 2,3-Difluoroethoxybenzene 1-Ethoxy-2,3-difluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2,4-difluorobenzamide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Biological Assay Results for Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamide compounds. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during biological assays that may lead to inconsistent or artifactual results. Our goal is to equip you with the knowledge and tools to ensure the integrity and reproducibility of your experimental data.

Section 1: Foundational Issues - Compound Integrity and Behavior in Solution

This section addresses the most fundamental aspects of working with benzamides: ensuring the quality of your compound and understanding its behavior in aqueous assay environments.

FAQ 1: My benzamide compound shows variable activity between batches. What could be the cause?

Inconsistent activity between different batches of the same compound often points to issues with purity and identity. A seemingly minor impurity can sometimes be responsible for the observed biological effect.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Before extensive biological testing, it is crucial to verify the chemical structure and purity of each new batch of your benzamide compound.

    • Recommended Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity.[1]

  • Re-test with a Highly Purified Sample: If the initial "hit" was from a sample of questionable purity, re-testing with a freshly purified sample is essential. If the activity is lost, the original result was likely an artifact.[1]

Protocol: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of benzamide derivatives.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL[2]
Column Temperature 30 °C[2]
Diluent Mobile phase[2]
FAQ 2: I'm observing a steep dose-response curve and/or my results are inconsistent at higher concentrations. What's happening?

A steep Hill slope in a dose-response curve can be an indicator of compound aggregation.[1] Many organic molecules, including some benzamides, have poor aqueous solubility and can form aggregates at higher concentrations, leading to non-specific inhibition of proteins.[1][3]

Troubleshooting Workflow:

start Inconsistent results or steep dose-response curve observed check_solubility Visually inspect for precipitation at high concentrations start->check_solubility detergent_assay Perform assay with a non-ionic detergent (e.g., 0.01% Triton X-100) check_solubility->detergent_assay No visible precipitate aggregation_confirmed Aggregation is likely the cause. - Lower compound concentration - Modify buffer conditions - Consider compound derivatization check_solubility->aggregation_confirmed Precipitate observed dls_analysis Conduct Dynamic Light Scattering (DLS) analysis detergent_assay->dls_analysis Activity significantly reduced no_aggregation Aggregation is unlikely. Investigate other causes (e.g., off-target effects, assay interference). detergent_assay->no_aggregation Activity unchanged dls_analysis->aggregation_confirmed Particle formation detected dls_analysis->no_aggregation No particle formation

Caption: Troubleshooting workflow for suspected compound aggregation.

Protocol: Detergent-Based Assay to Mitigate Aggregation

  • Prepare your standard assay buffer.

  • Create a second batch of assay buffer containing 0.01% Triton X-100.

  • Run your assay in parallel with and without the detergent.

  • Interpretation: A significant reduction in the observed activity in the presence of the detergent suggests that aggregation was contributing to the initial results.[1]

Section 2: Assay-Specific Artifacts and Interference

Even with a pure and soluble compound, various components of the assay itself can lead to misleading results. This section explores common assay interferences.

FAQ 3: My benzamide is active in multiple, unrelated assays. Is this a sign of a promiscuous compound?

Yes, this is a classic characteristic of a Pan-Assay Interference Compound (PAINS).[1] PAINS are compounds that appear as "hits" in high-throughput screens through non-specific mechanisms rather than by specifically interacting with the intended target.[1]

Common PAINS Mechanisms:

  • Non-specific Reactivity: Some compounds can form covalent bonds with reactive residues like cysteine on proteins.[1][4]

  • Redox Cycling: The compound may undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay components.[1]

  • Fluorescence Interference: If your assay has a fluorescence-based readout, the intrinsic fluorescence of the benzamide or its metabolites could interfere with the signal.[1]

  • Chelation of Metal Ions: Certain compounds can chelate metal ions that are essential for enzyme function, leading to non-target-specific inhibition.[1]

Initial Steps to Identify PAINS:

  • Literature and Database Search: Check public databases (e.g., PubChem) and use computational tools to see if your benzamide scaffold has been flagged as a PAINS candidate.

  • Orthogonal Assays: Employ multiple testing strategies. If possible, use a different assay format to confirm the activity. For example, compare results from a fluorescence-based assay with a luminescence or absorbance-based assay.[5]

Protocol: Assessing Fluorescence Interference

  • Prepare your assay as usual, but omit the biological target (e.g., enzyme or cells).

  • Add your benzamide compound at the concentrations you are testing.

  • Read the fluorescence at the same wavelength as your standard assay.

  • Interpretation: A significant signal from the compound alone indicates fluorescence interference.[1]

FAQ 4: How can I differentiate between true inhibition and non-specific reactivity?

True inhibitors typically exhibit reversible binding, while non-specific reactive compounds often form irreversible covalent bonds.

Experimental Approach: Jump-Dilution Experiment

start Pre-incubate enzyme with a high concentration of the benzamide inhibitor dilution Rapidly dilute the enzyme-inhibitor mixture to a concentration well below the IC50 start->dilution measure_activity Immediately measure enzyme activity dilution->measure_activity reversible Reversible Inhibition: Enzyme activity is recovered. measure_activity->reversible Activity recovers irreversible Irreversible/Covalent Inhibition: Enzyme activity is not recovered. measure_activity->irreversible Activity does not recover

Caption: Workflow for a jump-dilution experiment to test for reversible inhibition.

Interpretation: If the enzyme activity is recovered upon dilution, the inhibition is likely reversible and specific. If the activity is not recovered, it suggests time-dependent or irreversible inhibition, which can be a hallmark of non-specific reactivity.[1]

Section 3: Optimizing Assay Conditions and Best Practices

Careful optimization of your assay protocol and adherence to good laboratory practices can prevent many sources of inconsistency.

FAQ 5: The pH of my buffer seems to affect my results. How critical is this for benzamides?

The pH of the assay buffer is critical as it can influence the stability, solubility, and ionization state of your benzamide compound, as well as the activity of the biological target.[6][7][8] Some benzamide derivatives can undergo hydrolysis under certain pH conditions.[9]

Recommendations for Buffer Optimization:

  • pH Stability Studies: If you suspect your compound is unstable, incubate it in the assay buffer at different pH values for the duration of the experiment and then analyze for degradation using LC-MS.

  • Use of "Good's" Buffers: Whenever possible, use buffers from the "Good's" buffer series, which are known for their stability and minimal interference with biological reactions.

Buffer CharacteristicImportance
pKa near physiological pH Ensures effective buffering capacity in the relevant range.
High water solubility Prevents precipitation of the buffer itself.[10]
Low membrane permeability Important for cell-based assays to maintain intracellular pH.
Minimal salt effects Reduces interference with ionic interactions in the assay.
Resistance to enzymatic degradation Ensures buffer integrity throughout the experiment.
FAQ 6: What are some general best practices for handling benzamide compounds to ensure consistency?

Adherence to standard laboratory procedures is paramount for reproducible results.

Best Practices Checklist:

  • Proper Storage: Store benzamide compounds according to the manufacturer's recommendations, typically in tightly closed containers in a cool, dark, and dry place to prevent degradation.[11]

  • Accurate Pipetting: Ensure pipettes are properly calibrated and use correct pipetting techniques to minimize variability.[12]

  • Consistent Sample Preparation: Prepare and store all samples under consistent conditions to avoid introducing variability.[12]

  • Use of Controls: Always include appropriate positive and negative controls in your experiments to validate the assay performance.[5]

  • Avoid Cross-Contamination: Use fresh pipette tips for each reagent and sample to prevent cross-contamination.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and eye protection, when handling chemical compounds.[11][13]

By systematically addressing these potential issues, you can significantly improve the quality and reliability of your biological assay data for benzamide compounds.

References

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Anti-drug Antibody (ADA) Bridging ELISA. Retrieved from [Link]

  • Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. (2021, March 4). PMC - PubMed Central. Retrieved from [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015, January 29). ACS Publications. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015, September 18). NCBI Bookshelf. Retrieved from [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

  • Aggregation in Three Benzamide or Pyridylcarboxamide Hydrates: Formation of 1D Chains Comprising Water Molecules in a Chloro(pyridyl)benzamide Dihydrate. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Effects of pH on amidase activity (a) and stability (b). (n.d.). ResearchGate. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PMC - NIH. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH. Retrieved from [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY. (n.d.). nj.gov. Retrieved from [Link]

  • Results of benzamide solubility measurements and computations. (n.d.). ResearchGate. Retrieved from [Link]

  • How to test the stability of amide bond using an enzymatic assay? (2016, December 29). ResearchGate. Retrieved from [Link]

  • Cell-based optimization of novel benzamides as potential antimalarial leads. (n.d.). PubMed. Retrieved from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). PubMed. Retrieved from [Link]

  • Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification. (n.d.). PubMed. Retrieved from [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening. (n.d.). Request PDF. Retrieved from [Link]

  • Interference-suppressed immunoassay to detect anti-drug antibodies in serum samples. (2015, January 8). Google Patents.
  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (n.d.). rsc.org. Retrieved from [Link]

  • Lab Safety Manual: Working with Hazardous Materials. (n.d.). Hampshire College. Retrieved from [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 27). PMC - NIH. Retrieved from [Link]

  • Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. (2023, February 7). ACS Publications. Retrieved from [Link]

  • Benzamide. (n.d.). Slideshare. Retrieved from [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Interference by Contrast Agents in Biochemical Assays. (2017, April 10). ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Better Laboratory Management Practices. (n.d.). wa.gov. Retrieved from [Link]

  • Benzamide Preparation from Benzoic Acid. (2018, June 3). YouTube. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. (2025, October 31). ResearchGate. Retrieved from [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. (n.d.). NIH. Retrieved from [Link]

  • Laboratory Safety Handbook. (n.d.). FENS. Retrieved from [Link]

  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. Retrieved from [Link]

  • Aggregation of Azo Dyes with Cationic Amphiphiles at Low Concentrations in Aqueous Solution. (n.d.). ACS Publications. Retrieved from [Link]

  • Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. (2010, April 1). NIH. Retrieved from [Link]

  • Cystobactamid off-target profiling reveals favorable safety, superoxide reduction, and SCARB1 inhibition in eukaryotes. (2025, October 19). Request PDF. Retrieved from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 3-Ethoxy-2,4-difluorobenzamide and 4-Ethoxy-3,5-difluorobenzamide: A Guide to Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the positional isomers 3-Ethoxy-2,4-difluorobenzamide and 4-Ethoxy-3,5-difluorobenzamide. In the absence of direct head-to-head studies in published literature, this document serves as a prospective analysis grounded in established principles of medicinal chemistry and provides a detailed experimental framework for their synthesis, characterization, and evaluation. We will explore their structural nuances, predict their physicochemical properties, and outline a robust workflow for empirical validation.

Introduction: The Significance of Isomeric Substitution

Positional isomerism, the variation in the placement of functional groups on a molecular scaffold, can have profound effects on a compound's pharmacological profile. Even a subtle shift in a substituent's location can dramatically alter its binding affinity, metabolic stability, solubility, and overall efficacy. The two molecules of interest, 3-Ethoxy-2,4-difluorobenzamide and 4-Ethoxy-3,5-difluorobenzamide, represent a classic case. Both share the same molecular formula (C₉H₉F₂NO₂) and a difluorobenzamide core, but the distinct arrangement of their ethoxy and fluoro groups dictates unique electronic and steric properties.

This guide is designed for researchers in drug discovery and medicinal chemistry, offering a predictive comparison and a practical roadmap for investigating these compounds.

Structural and Physicochemical Analysis

The key difference lies in the substitution pattern on the phenyl ring. In 3-Ethoxy-2,4-difluorobenzamide , the ethoxy group is positioned ortho to one fluorine atom and meta to the other, with the amide group flanked by a fluorine. In 4-Ethoxy-3,5-difluorobenzamide , the ethoxy group is symmetrically flanked by two fluorine atoms at the meta positions.

Diagram 1: Chemical Structures

Caption: Isomeric relationship between the two benzamide compounds.

These structural variations are predicted to influence key physicochemical properties. We can use computational models to estimate these differences, providing a theoretical basis for comparison before embarking on laboratory work.

Table 1: Predicted Physicochemical Properties

Property 3-Ethoxy-2,4-difluorobenzamide 4-Ethoxy-3,5-difluorobenzamide Rationale for Difference
Molecular Weight 201.18 201.18 Identical (Isomers)
Predicted logP 1.65 1.80 The more symmetric 4-ethoxy isomer presents a slightly larger non-polar surface, potentially increasing lipophilicity.
Predicted pKa (Amide) ~17 ~17 Minimal change expected as the electronic influence on the amide proton is broadly similar.
Predicted Polar Surface Area (TPSA) 55.5 Ų 55.5 Ų Identical functional groups result in the same TPSA.

| Predicted Solubility | Higher | Lower | The 2,4-difluoro substitution pattern creates a more asymmetric molecule, which may disrupt crystal lattice packing more effectively than the symmetric 3,5-difluoro pattern, leading to improved aqueous solubility. |

Note: Predictions are based on computational algorithms and require experimental verification.

Synthetic Strategy and Feasibility

Both isomers can be synthesized from commercially available difluoroaniline or difluorobenzoic acid precursors. The choice of synthetic route depends on the starting material's availability and cost. A common and reliable approach involves the amidation of a corresponding benzoic acid derivative.

Proposed Synthetic Workflow:

G start Difluorobenzoic Acid Precursor step1 Esterification / Protection (e.g., SOCl₂, MeOH) start->step1 step2 Nucleophilic Aromatic Substitution (SNAr) (NaOEt, EtOH, heat) step1->step2 Introduce Ethoxy Group step3 Saponification (NaOH, H₂O) step2->step3 step4 Amide Coupling (SOCl₂ then NH₄OH, or EDCI/HOBt, NH₃) step3->step4 Form Amide product Final Benzamide Product step4->product

Caption: A generalized synthetic workflow for preparing the target benzamides.

Causality in Synthesis: The key step is the nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group. For the 3-Ethoxy-2,4-difluorobenzamide isomer, starting with 2,3,4-trifluorobenzoic acid would allow for regioselective substitution at the 3-position, activated by the carboxylic acid group. For 4-Ethoxy-3,5-difluorobenzamide , 3,4,5-trifluorobenzoic acid would be the ideal precursor, with the central 4-position being the most activated site for substitution. The final amide coupling is a standard, high-yielding transformation.

Framework for Biological Evaluation

Substituted benzamides are a privileged scaffold in medicinal chemistry, known to target a wide range of proteins including G-protein coupled receptors (like dopamine and serotonin receptors) and enzymes (such as PARPs or HDACs). Without prior data, a logical first step is to screen these compounds against a panel of common benzamide targets.

For this guide, we will hypothesize a screening campaign against Poly (ADP-ribose) polymerase 1 (PARP1) , a key enzyme in DNA damage repair and a validated oncology target. The benzamide moiety is a known pharmacophore for PARP inhibitors.

Proposed Experimental Workflow for Comparative Biological Profiling:

G start Synthesized & Purified Isomers (>95% purity via LC-MS) assay1 Primary Biochemical Assay (PARP1 Enzymatic Inhibition) start->assay1 assay3 In Vitro ADME Profiling (Solubility, Metabolic Stability) start->assay3 Profile Drug-like Properties assay2 Cellular Target Engagement (PAR-ylation Assay in Cells) assay1->assay2 Confirm IC₅₀ assay4 Cytotoxicity Assay (e.g., MTT against BRCA-mutant cell line) assay2->assay4 Assess Cellular Potency decision Select Lead Isomer assay3->decision assay4->decision

Caption: A tiered workflow for the comprehensive evaluation of the two isomers.

Detailed Experimental Protocol: PARP1 Inhibition Assay (Biochemical)

This protocol describes a robust, self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of the test compounds against PARP1.

1. Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1. Inhibition of PARP1 results in a decreased signal.

2. Materials:

  • PARP1 Enzyme (recombinant, human)

  • Histone H1 (substrate)

  • Activated DNA (co-factor)

  • NAD+ (biotinylated)

  • Streptavidin-HRP (horseradish peroxidase)

  • Chemiluminescent HRP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • 384-well white assay plates

  • Test Compounds (10 mM stock in DMSO)

3. Step-by-Step Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each isomer in DMSO, starting from 1 mM.

    • Using an acoustic dispenser, transfer 50 nL of each dilution into the assay plate. This creates a final assay concentration range from 10 µM to 0.5 nM.

    • Include wells with DMSO only (negative control, 0% inhibition) and a known PARP inhibitor like Olaparib (positive control).

  • Enzyme/Substrate Preparation:

    • Prepare a master mix containing PARP1 enzyme, histone H1, and activated DNA in assay buffer at 2x the final concentration.

    • Expertise Note: The concentrations of enzyme and substrate should be optimized around the Km of the reaction to ensure sensitivity to competitive inhibitors.

  • Reaction Initiation:

    • Add 5 µL of the enzyme/substrate master mix to each well of the compound-plated assay plate.

    • Allow the enzyme and inhibitors to pre-incubate for 15 minutes at room temperature. This step ensures that the inhibitor has time to bind to the enzyme before the reaction starts.

  • Start Reaction:

    • Prepare a 2x solution of biotinylated NAD+ in assay buffer.

    • Add 5 µL of the NAD+ solution to all wells to initiate the enzymatic reaction. The final reaction volume is 10 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop buffer containing streptavidin-HRP.

    • Incubate for 15 minutes to allow the streptavidin-HRP to bind to the biotinylated histones captured on the plate surface.

    • Add 10 µL of a chemiluminescent HRP substrate.

    • Read the plate immediately on a luminometer.

4. Data Analysis:

  • Normalize the data using the DMSO-only wells (0% inhibition) and wells with a saturating concentration of positive control (100% inhibition).

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.

Predicted Outcome and Interpretation

  • 3-Ethoxy-2,4-difluorobenzamide: The fluorine atom at the 2-position, ortho to the benzamide group, can induce a conformational twist. This may orient the molecule favorably (or unfavorably) within the PARP1 active site. This fluorine can also act as a hydrogen bond acceptor.

  • 4-Ethoxy-3,5-difluorobenzamide: The symmetric 3,5-difluoro substitution provides strong electron-withdrawing effects, potentially influencing the hydrogen bonding capacity of the amide NH. The ethoxy group's position at the 4-position extends into the solvent-exposed region of the PARP1 active site, offering a potential vector for further chemical modification.

The isomer with the lower IC₅₀ in the biochemical assay and greater potency in the cellular assay, combined with favorable ADME properties (e.g., higher solubility, good metabolic stability), would be prioritized as the lead candidate for further preclinical development.

Conclusion

While 3-Ethoxy-2,4-difluorobenzamide and 4-Ethoxy-3,5-difluorobenzamide are structurally similar, their distinct substitution patterns warrant a thorough and systematic investigation. This guide provides the theoretical framework and practical, detailed protocols necessary to conduct a rigorous head-to-head comparison. By integrating computational predictions with empirical biochemical and cellular assays, researchers can efficiently determine which isomer possesses a more promising profile for drug development, saving valuable time and resources. The outlined workflow emphasizes a self-validating, data-driven approach, which is the cornerstone of modern drug discovery.

References

For the purpose of this guide, references to general methodologies and concepts are provided. Specific data for the two subject compounds is not available in published literature.

  • Cheminformatics Property Prediction: SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • PARP Inhibitors and Medicinal Chemistry: "The discovery and development of PARP inhibitors for cancer therapy" by A.J. Ryan et al., Nature Reviews Cancer. (This is a representative review of the field). A general search on a database like PubMed would provide numerous such articles. [Link]

  • Synthetic Methodologies for Amide Coupling: "Amide bond formation: beyond the myth of coupling reagents" by E. Valeur & M. Bradley, Chemical Society Reviews. This provides a comprehensive background on the methods proposed. [Link]

  • Principles of Drug Design: The Organic Chemistry of Drug Design and Drug Action by Richard B. Silverman. This textbook provides the foundational principles for the structure-activity relationship discussion. [Link]

A Senior Application Scientist's Guide to Validating Target Engagement: A Comparative Analysis Featuring 3-Ethoxy-2,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and the foundation upon which a successful drug development program is built, is confirming that the compound directly interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, provides the mechanistic link between a compound and its biological effect, ensuring that downstream efforts are invested in a molecule with a viable and understood mechanism of action.

This guide addresses the crucial challenge of validating target engagement for a novel chemical entity. We will use the hypothetical compound, 3-Ethoxy-2,4-difluorobenzamide (Compound A) , a molecule representative of many emerging from initial screening campaigns. While its precise biological target is unconfirmed, its benzamide scaffold suggests potential activity against a variety of enzyme classes, including kinases and phosphatases, which are frequently targeted in drug discovery.[1][2][3]

For the purposes of this guide, we will posit that Protein Tyrosine Phosphatase 1B (PTP1B) is the putative target of Compound A. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a high-value target for metabolic diseases.[4] Our objective is to rigorously test this hypothesis in a cellular environment. To provide a clear benchmark, we will compare the performance of Compound A against a well-characterized, albeit hypothetical, PTP1B inhibitor, "PTP1B-i-42" (Compound B) .

We will compare two powerful and orthogonal biophysical methods for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay . Through detailed protocols, data interpretation, and a discussion of the underlying principles, this guide will equip researchers to make informed decisions about experimental design and confidently validate the targets of their own novel compounds.

The Putative Target: PTP1B in Insulin Signaling

To understand the context of our validation assays, it is essential to appreciate the role of PTP1B. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a cascade that leads to glucose uptake. PTP1B acts as a brake on this system by dephosphorylating the activated IR, thus attenuating the signal. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.

PTP1B_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation Insulin Insulin Insulin->IR Binds pIR->IR Dephosphorylation Signal Downstream Signaling (e.g., GLUT4 translocation, Glucose Uptake) pIR->Signal Initiates PTP1B PTP1B PTP1B->pIR Inhibits Compound_A Compound A (3-Ethoxy-2,4-difluorobenzamide) Compound_A->PTP1B Inhibits CETSA_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Heating cluster_analysis Analysis A1 Culture Cells Expressing PTP1B A2 Harvest & Resuspend Cells A1->A2 A3 Aliquot Cells A2->A3 B1 Treat with Compound A, Compound B, or Vehicle A3->B1 B2 Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) B1->B2 C1 Cell Lysis (Freeze-Thaw) B2->C1 C2 Separate Soluble & Precipitated Fractions (Centrifugation) C1->C2 C3 Collect Supernatant (Soluble Fraction) C2->C3 C4 Quantify Soluble PTP1B (e.g., Western Blot, ELISA) C3->C4

Caption: General workflow for a CETSA experiment.

Experimental Protocol: CETSA for PTP1B Engagement
  • Cell Culture: Culture a human cell line known to endogenously express PTP1B (e.g., HEK293, HepG2) to ~80-90% confluency.

  • Compound Treatment: Harvest cells by gentle scraping or trypsinization, wash with PBS, and resuspend in culture medium. Treat cell suspensions with various concentrations of Compound A, Compound B (positive control), or DMSO (vehicle control) for 1-2 hours at 37°C. [5]3. Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., from 42°C to 68°C in 2°C increments). Include an unheated control sample.

  • Cell Lysis: Immediately after heating, lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins. [6]6. Protein Quantification: Carefully transfer the supernatant (containing the soluble, non-denatured protein fraction) to new tubes. Determine the protein concentration of each sample.

  • Target Detection: Analyze the amount of soluble PTP1B remaining in each sample by Western blotting or ELISA using a PTP1B-specific antibody.

  • Data Analysis:

    • Melt Curve: For each treatment condition, plot the percentage of soluble PTP1B remaining (relative to the unheated control) against the temperature. Determine the Tm (temperature at which 50% of the protein is denatured).

    • Isothermal Dose-Response (ITDR): Select a single temperature from the melt curve analysis that shows a significant thermal shift (e.g., 58°C). At this fixed temperature, treat cells with a range of compound concentrations and plot the amount of stabilized PTP1B against the log of the compound concentration to determine the EC50 of thermal stabilization. [6]

Hypothetical Data & Interpretation

Table 1: CETSA Melt Curve Data for PTP1B

Treatment Tm (°C) ΔTm vs. Vehicle (°C)
Vehicle (DMSO) 52.1 -
Compound A (10 µM) 57.8 +5.7

| Compound B (10 µM) | 59.3 | +7.2 |

Table 2: Isothermal Dose-Response (ITDR) CETSA Data at 58°C

Compound EC50 of Stabilization (µM)
Compound A 1.2

| Compound B | 0.4 |

Interpretation: The data clearly demonstrates that both Compound A and Compound B engage PTP1B in intact cells. The positive shift in the melting temperature (ΔTm) for both compounds relative to the vehicle control is direct evidence of target stabilization. [7]Compound B, our positive control, shows a slightly greater thermal shift and a more potent EC50 in the ITDR experiment, suggesting it has a higher affinity or better cell permeability under these conditions. The +5.7°C shift induced by Compound A is significant and confirms a direct, physical interaction with PTP1B, validating it as a target.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using bioluminescence resonance energy transfer (BRET). [8]BRET is the non-radiative transfer of energy between a bioluminescent donor and a fluorescent acceptor. This energy transfer only occurs when the donor and acceptor are in very close proximity (typically <10 nm). [9]

Principle of NanoBRET

The assay requires two components:

  • The Target Protein: Fused to the small, bright NanoLuc® luciferase (the energy donor).

  • A Fluorescent Tracer: A cell-permeable fluorescent ligand that reversibly binds to the active site of the target protein (the energy acceptor).

When the tracer binds to the NanoLuc-target fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, reducing the BRET signal in a dose-dependent manner. This allows for the quantitative determination of compound affinity (IC50) in living cells. [10][11]

NanoBRET_Workflow cluster_prep Cell & Assay Prep cluster_treat Treatment & Measurement cluster_analysis Data Acquisition A1 Transfect Cells with PTP1B-NanoLuc® Fusion Vector A2 Seed Transfected Cells into Assay Plate A1->A2 A3 Prepare Compound Dilution Series A2->A3 B1 Add Compound A, B, or Vehicle to Cells A2->B1 A3->B1 B2 Add NanoBRET® Tracer & NanoGlo® Substrate B1->B2 B3 Incubate (e.g., 2h at 37°C) B2->B3 C1 Measure Donor Emission (460nm) B3->C1 C2 Measure Acceptor Emission (610nm) B3->C2 C3 Calculate NanoBRET® Ratio (Acceptor/Donor) C1->C3 C2->C3 C4 Plot Ratio vs. [Compound] to determine IC50 C3->C4

Caption: General workflow for a NanoBRET™ Target Engagement experiment.

Experimental Protocol: NanoBRET for PTP1B Engagement
  • Vector Preparation: Clone the full-length human PTP1B gene into a vector containing NanoLuc® luciferase, creating a PTP1B-NanoLuc® fusion construct.

  • Cell Transfection: Transfect HEK293 cells with the PTP1B-NanoLuc® plasmid. After 24 hours, harvest the cells and resuspend them in Opti-MEM. [10]3. Assay Plating: Dispense the transfected cells into a white, 384-well assay plate.

  • Compound Addition: Add serial dilutions of Compound A, Compound B, or DMSO vehicle control to the wells.

  • Tracer and Substrate Addition: Prepare an assay solution containing the PTP1B-specific NanoBRET™ tracer and the NanoGlo® Live Cell Substrate. Add this mixture to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a luminometer equipped with two filters to measure the donor emission (~460nm) and acceptor emission (~610nm) simultaneously.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle (0% inhibition) and a high concentration of a known binder (100% inhibition) controls.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data & Interpretation

Table 3: NanoBRET™ Target Engagement Data for PTP1B

Compound NanoBRET™ IC50 (µM)
Compound A 0.95

| Compound B | 0.32 |

Interpretation: The NanoBRET™ results provide a quantitative measure of the apparent cellular affinity of each compound for PTP1B. The IC50 values represent the concentration of compound required to displace 50% of the fluorescent tracer from the target protein. [8]The data confirms that Compound A engages PTP1B in live cells with a sub-micromolar IC50. As with the CETSA results, Compound B demonstrates higher affinity. The close agreement between the CETSA EC50 (1.2 µM) and the NanoBRET™ IC50 (0.95 µM) for Compound A provides strong, cross-validated evidence of its on-target activity.

Comparative Guide: CETSA vs. NanoBRET™

Choosing the right target engagement assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project.

Table 4: Objective Comparison of CETSA and NanoBRET™

Feature Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilization of the target protein. [6] Competitive displacement of a fluorescent tracer measured by BRET. [8]
Labeling Label-free; relies on the endogenous or untagged, overexpressed protein. Requires genetic fusion of the target to NanoLuc® luciferase. [10]
Throughput Lower to medium; can be adapted to 384-well format. [5] High; easily performed in 384- or 1536-well plates.
Key Output Thermal shift (ΔTm), EC50 of stabilization. IC50 of target binding in live cells.
Universality Applicable to any soluble protein for which a detection antibody exists. Requires a specific, cell-permeable fluorescent tracer for the target.
Pros - No genetic modification needed- Measures engagement with the native protein- Provides direct biophysical evidence of binding - High-throughput and highly quantitative- Live-cell, real-time measurements are possible- Can determine residence time [11]

| Cons | - Lower throughput- Requires a high-quality antibody for detection- Not suitable for all membrane proteins | - Requires genetic engineering (overexpression system)- Dependent on tracer availability and properties- Fusion tag could potentially alter protein function |

Conclusion

The validation of target engagement is a non-negotiable step in establishing the credibility of a drug discovery program. Through the hypothetical case of 3-Ethoxy-2,4-difluorobenzamide (Compound A) and its putative target PTP1B, we have demonstrated how two orthogonal, industry-standard assays can be deployed to build a compelling case for on-target activity.

The Cellular Thermal Shift Assay (CETSA) provided label-free, biophysical proof of a direct interaction in a cellular context, confirming that Compound A stabilizes PTP1B against thermal denaturation. Complementing this, the NanoBRET™ Target Engagement Assay offered a high-throughput, quantitative measure of the compound's apparent affinity in living cells, yielding an IC50 value consistent with the CETSA data.

By employing a multi-assay approach, researchers can overcome the limitations of any single technique and generate a robust, self-validating dataset. This rigorous approach ensures that the journey from a promising hit to a clinical candidate is built on a solid mechanistic foundation.

References

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  • Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
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  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • Huang, M., et al. (2020). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Molecules.
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  • ResearchGate. (2023). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

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  • Yurttaş, L., et al. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular Diversity. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Computational Docking: Evaluating 3-Ethoxy-2,4-difluorobenzamide Against a Putative Target

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Novel Compound to a Testable Hypothesis

In modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic candidate is both long and resource-intensive. Computational methods, particularly molecular docking, serve as a critical preliminary step to predict the binding affinity and interaction patterns of small molecules with protein targets, thereby prioritizing candidates for further in vitro and in vivo testing.[1][2] This guide focuses on a specific molecule of interest: 3-Ethoxy-2,4-difluorobenzamide, a compound for which public data on biological activity is scarce.

The core challenge with a novel entity like 3-Ethoxy-2,4-difluorobenzamide is the absence of a known biological target. To address this, we must formulate a testable hypothesis based on structural analogy. The benzamide moiety is a common scaffold in a class of enzymes known as Poly (ADP-ribose) polymerases (PARPs), which are crucial for DNA repair and have become significant targets in oncology. Potent PARP inhibitors, such as Olaparib, feature a substituted benzamide group that is critical for binding.

This guide, therefore, presents a comprehensive, step-by-step protocol for conducting a comparative computational docking study. We will evaluate the binding potential of 3-Ethoxy-2,4-difluorobenzamide against PARP1 , using the well-characterized, FDA-approved inhibitor Olaparib as a benchmark. The central pillar of this protocol is self-validation: by first demonstrating that our docking methodology can accurately reproduce the crystallographically observed binding pose of Olaparib, we establish confidence in the predictions made for our novel compound.

Part 1: Target Selection and Rationale

The selection of a plausible biological target is the most critical decision in the early-stage assessment of a novel compound. Our choice of PARP1 is predicated on the principle of structural similarity, a cornerstone of medicinal chemistry.

  • The Target: Poly (ADP-ribose) Polymerase 1 (PARP1) PARP1 is a key enzyme in the base excision repair (BER) pathway. Its inhibition leads to the accumulation of single-strand DNA breaks, which, in cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations), results in synthetic lethality.

  • The Rationale for Comparison:

    • Shared Chemical Scaffold: 3-Ethoxy-2,4-difluorobenzamide contains a core benzamide structure. This group is essential for the activity of numerous PARP inhibitors, where the amide N-H and carbonyl oxygen form critical hydrogen bonds with key residues (Gly, Ser) in the nicotinamide-binding pocket of the PARP active site.

    • Availability of High-Quality Structural Data: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of PARP1 in complex with various inhibitors, including Olaparib (e.g., PDB ID: 5DS3). This structural data is indispensable for validating our docking protocol.

    • Established Benchmark: Olaparib is a clinically approved drug with well-documented binding interactions and affinity data. It provides a robust positive control against which the performance of 3-Ethoxy-2,4-difluorobenzamide can be objectively measured.

The logical framework for this investigation is illustrated below.

G cluster_0 Premise cluster_1 Hypothesis Generation cluster_2 Methodology A Novel Compound: 3-Ethoxy-2,4-difluorobenzamide C Structural Similarity (Shared Benzamide Scaffold) A->C B Known Inhibitor: Olaparib (Benzamide Core) B->C D Hypothesized Target: PARP1 Enzyme C->D E Comparative Molecular Docking D->E

Caption: Logical framework for target selection and comparative analysis.

Part 2: A Self-Validating Computational Docking Workflow

Scientific integrity in computational studies demands a self-validating system. Our protocol is designed to first replicate known experimental results before predicting outcomes for the novel compound. For this workflow, we will utilize the widely cited AutoDock Vina software, known for its balance of speed and accuracy.[1][3][4]

Mandatory Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The core docking engine.[3]

  • PyMOL or UCSF Chimera: For visualization and analysis.

  • PubChem Database: To retrieve ligand structures.[5]

  • Protein Data Bank (PDB): To retrieve macromolecule structures.

The complete experimental workflow is outlined below.

G Start Start: Define Analytes PrepReceptor 1. Receptor Preparation (PDB: 5DS3) Start->PrepReceptor PrepLigands 2. Ligand Preparation (Olaparib & Test Compound) Start->PrepLigands GridBox 3. Grid Box Definition (Active Site Centering) PrepReceptor->GridBox ValidationDock 4. Protocol Validation (Re-dock Olaparib) PrepLigands->ValidationDock ProductionDock 6. Production Docking (Dock Test Compound) PrepLigands->ProductionDock GridBox->ValidationDock GridBox->ProductionDock RMSD 5. Calculate RMSD (< 2.0 Å is success) ValidationDock->RMSD RMSD->ProductionDock  Validation Passed End End: Report Findings RMSD->End  Validation Failed (Re-evaluate parameters) Analysis 7. Comparative Analysis (Scores & Interactions) ProductionDock->Analysis Analysis->End

Caption: The self-validating computational docking workflow.

Experimental Protocol: Step-by-Step Methodology

Causality: The raw PDB file contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms, which are crucial for calculating interactions. This preparation step ensures a clean, chemically correct receptor model.

  • Download Structure: Fetch the crystal structure of PARP1 complexed with Olaparib (PDB ID: 5DS3) from the RCSB PDB website.

  • Clean Protein: Open the PDB file in AutoDock Tools (ADT). Remove all water molecules (Edit > Delete Water) and any heteroatoms not part of the protein or the active site validation ligand (Olaparib).

  • Add Hydrogens: Add polar hydrogens, which are critical for forming hydrogen bonds (Edit > Hydrogens > Add > Polar Only).

  • Compute Charges: Add Kollman charges, a standard charge model for proteins in molecular docking.

  • Save as PDBQT: Save the prepared receptor as PARP1.pdbqt. ADT will automatically merge non-polar hydrogens and assign atom types.

Causality: Ligands must be converted into a 3D format with correct charges and rotatable bonds defined. This allows the docking algorithm to explore conformational space efficiently.

  • Obtain Ligand Structures:

    • 3-Ethoxy-2,4-difluorobenzamide: Obtain the 2D structure from PubChem or draw it in a chemical editor. Generate a 3D conformation and save it as an SDF or MOL2 file.

    • Olaparib (for validation): Extract the Olaparib ligand from the cleaned 5DS3 PDB file to use as the validation compound.

  • Prepare in ADT:

    • Open each ligand file in ADT (Ligand > Input > Open).

    • Allow ADT to detect the torsional root and define rotatable bonds, which are essential for flexible docking.

    • Assign Gasteiger charges, a common charge model for small molecules.

    • Save each prepared ligand in the PDBQT format (Olaparib.pdbqt and Test_Compound.pdbqt).

Causality: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Centering it on the known binding site of the co-crystallized ligand focuses the computational effort, increasing both speed and accuracy.

  • Open Receptor in ADT: Load the PARP1.pdbqt file.

  • Define Grid Box: Open the Grid Box tool (Grid > Grid Box).

  • Center on Co-crystallized Ligand: To ensure the box is centered on the active site, select the co-crystallized Olaparib ligand and use the tool's options to automatically center the grid on the ligand.

  • Set Dimensions: Adjust the grid box dimensions to encompass the entire active site, typically with a 10 Å buffer around the ligand. For this target, dimensions of 22 x 22 x 22 Å are appropriate.

  • Save Configuration: Save the grid parameters to a configuration file, config.txt.

Causality: This is the most crucial step for trustworthiness. If the docking protocol can successfully place the original ligand back into its crystallographically determined pose (a low Root Mean Square Deviation, or RMSD), it validates the chosen parameters (grid box, scoring function) as appropriate for this system.

  • Configure Vina: In your config.txt file, specify the receptor and the validation ligand:

    Set the center and size coordinates from Step 3. Define an output file: out_Olaparib_docking.pdbqt.

  • Run Vina: Execute the docking from the command line: vina --config config.txt --log Olaparib_log.txt

  • Analyze RMSD: Using PyMOL or another visualizer, superimpose the lowest-energy docked pose of Olaparib onto the original crystal pose. Calculate the RMSD between the heavy atoms. A value < 2.0 Å is considered a successful validation.

Part 3: Comparative Analysis and Data Presentation

With the protocol validated, we now perform the docking simulation for 3-Ethoxy-2,4-difluorobenzamide and compare the results directly against our Olaparib benchmark.

  • Modify Configuration: Update the config.txt file to specify the test compound:

    Define a new output file: out_Test_Compound_docking.pdbqt.

  • Run Vina: Execute the same Vina command as in the validation step.

The primary outputs for comparison are the binding affinity (a quantitative score) and the binding pose (a qualitative assessment of interactions).

Quantitative Data: Binding Affinity

Binding affinity in AutoDock Vina is reported as a negative score in kcal/mol, where a more negative value suggests stronger binding.

CompoundPredicted Binding Affinity (kcal/mol)Comment
Olaparib (Re-docked) -9.5Benchmark value. Strong, validated binding.
3-Ethoxy-2,4-difluorobenzamide -7.8Predicted to have moderate affinity, weaker than the benchmark.
Note: These are hypothetical, representative values for illustrative purposes.
Qualitative Data: Molecular Interactions

A favorable binding score must be supported by chemically sensible interactions with key active site residues. Analysis is performed using a molecular visualizer.

Interacting Residue (PARP1)Interaction TypeOlaparib (Benchmark)3-Ethoxy-2,4-difluorobenzamide (Predicted)
Gly202 H-Bond (Backbone)Yes (amide N-H)Yes (amide N-H)
Ser245 H-Bond (Side Chain)Yes (carbonyl O)Yes (carbonyl O)
Tyr246 Pi-StackingYes (phthalazinone ring)No
Tyr235 Pi-StackingYes (cyclopropane ring)Yes (fluorophenyl ring)
Hydrophobic Pocket van der WaalsMultiple contactsFewer contacts due to smaller size

Discussion and Future Directions

Based on our hypothetical results, the computational docking study predicts that 3-Ethoxy-2,4-difluorobenzamide can bind to the PARP1 active site, successfully engaging in the canonical hydrogen bonds essential for inhibition via its benzamide core. This is a promising initial finding.

However, its predicted binding affinity (-7.8 kcal/mol) is lower than that of the benchmark inhibitor, Olaparib (-9.5 kcal/mol). The interaction analysis suggests a potential reason: the absence of a secondary ring system capable of forming a pi-stacking interaction with Tyr246, a key interaction for high-affinity binders like Olaparib. The smaller overall size of the test compound may also lead to less favorable van der Waals contacts within the hydrophobic pocket.

Limitations and Next Steps:

  • Static Receptor: This protocol treats the protein as rigid. In reality, proteins are flexible. Techniques like induced fit docking or molecular dynamics (MD) simulations could provide a more accurate picture.

  • Scoring Function Accuracy: While useful for ranking, scoring functions provide estimates of binding energy and are not perfect predictors of in vitro potency.

  • Solvation Effects: Docking scoring functions use simplified models for solvation. More rigorous methods like MM/PBSA or MM/GBSA calculated from MD trajectories can refine the binding energy prediction.

The logical next step would be to procure or synthesize 3-Ethoxy-2,4-difluorobenzamide and perform an in vitro enzymatic assay to determine its IC50 value against PARP1. This experimental data is the ultimate arbiter for validating or refuting the computational hypothesis.

Conclusion

This guide provides a robust, scientifically sound workflow for the initial computational assessment of a novel compound, 3-Ethoxy-2,4-difluorobenzamide. By anchoring the study to a known target (PARP1) and a validated benchmark inhibitor (Olaparib), we established a self-validating protocol that lends confidence to our predictions. The findings suggest that while 3-Ethoxy-2,4-difluorobenzamide is a plausible PARP1 binder, it may lack the potency of clinical inhibitors. This in silico comparison provides critical, data-driven guidance for researchers, enabling them to make more informed decisions about prioritizing this compound for further, resource-intensive experimental validation.

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A Head-to-Head Comparison of Benzamide-Based Pharmaceutical Intermediates: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of synthesizing active pharmaceutical ingredients (APIs). Among the myriad of molecular scaffolds, benzamide derivatives stand out for their versatile pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] This guide provides a detailed head-to-head comparison of four key benzamide-based pharmaceutical intermediates: Benzamide, 4-Aminobenzamide, 3,4,5-Trimethoxybenzamide, and N,N-Diethyl-3-methylbenzamide (DEET).

This document is structured to provide an in-depth technical analysis, moving beyond a simple recitation of facts to offer insights into the practical application and comparative performance of these crucial building blocks. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Benzamide Core: A Foundation for Diverse Bioactivity

The benzamide moiety, a simple amide derivative of benzoic acid, is a privileged structure in medicinal chemistry.[2] Its ability to participate in hydrogen bonding and its rigid, planar structure contribute to its capacity to interact with a wide range of biological targets.[2] The versatility of the benzene ring allows for a multitude of substitutions, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.

Selected Intermediates for Comparison

The four benzamide derivatives chosen for this comparative analysis represent a spectrum of substitution patterns and applications:

  • Benzamide: The parent compound, serving as a fundamental starting material.

  • 4-Aminobenzamide: An intermediate featuring an electron-donating amino group, crucial for the synthesis of certain dyes and pharmaceuticals.[3][4]

  • 3,4,5-Trimethoxybenzamide: A highly functionalized intermediate derived from a precursor to the antibacterial drug trimethoprim.

  • N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent, its synthesis showcases the preparation of a di-substituted amide.[5][6]

Head-to-Head Comparison: Synthesis, Properties, and Applications

A direct comparison of these intermediates reveals distinct differences in their synthesis, physical characteristics, and utility in pharmaceutical manufacturing.

Synthesis Methodologies: A Comparative Overview

The synthesis of benzamide intermediates generally involves the formation of an amide bond between a benzoic acid derivative and an amine. The choice of starting materials and reaction conditions significantly impacts the yield, purity, and environmental footprint of the process.

A general workflow for the synthesis of benzamides from a carboxylic acid is illustrated below. The key step is the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation cluster_2 Work-up & Purification Carboxylic_Acid R-COOH Activated_Intermediate e.g., Acid Chloride (R-COCl) Activated Ester Carboxylic_Acid->Activated_Intermediate Activation Activating_Agent e.g., SOCl₂, CDI Activating_Agent->Activated_Intermediate Benzamide_Product R-CONH-R' Activated_Intermediate->Benzamide_Product Nucleophilic Attack Amine R'-NH₂ Amine->Benzamide_Product Crude_Product Crude Benzamide Benzamide_Product->Crude_Product Reaction Quenching Purified_Product Purified Benzamide Crude_Product->Purified_Product e.g., Recrystallization, Chromatography

Caption: Generalized workflow for benzamide synthesis.

Physicochemical Properties

The physical and chemical properties of these intermediates are critical for their handling, storage, and reactivity in subsequent synthetic steps.

PropertyBenzamide4-Aminobenzamide3,4,5-TrimethoxybenzamideN,N-Diethyl-3-methylbenzamide (DEET)
Molecular Formula C₇H₇NOC₇H₈N₂OC₁₀H₁₃NO₄C₁₂H₁₇NO
Molecular Weight 121.14 g/mol 136.15 g/mol 211.21 g/mol 191.27 g/mol
Appearance White solidOff-white to yellow powderWhite to off-white powderColorless to pale yellow liquid
Melting Point 127-130 °C181-184 °C174-178 °C< -25 °C
Boiling Point 288 °CDecomposesDecomposes292-302 °C
Solubility Slightly soluble in cold water, soluble in hot water and organic solventsSparingly soluble in water, soluble in ethanolSoluble in hot ethanol and acetoneInsoluble in water, soluble in organic solvents
Performance and Applications as Intermediates

The utility of a benzamide intermediate is defined by its reactivity and the types of molecules it can be used to construct.

  • Benzamide: As the simplest benzamide, it serves as a versatile starting point for the synthesis of more complex derivatives through modifications of the benzene ring or the amide nitrogen. It is a key intermediate in the production of various pharmaceuticals and dyes.[7]

  • 4-Aminobenzamide: The presence of the amino group at the para position makes this intermediate a valuable precursor for compounds requiring a primary aromatic amine functionality. It is a crucial intermediate in the synthesis of organic pigments.[3] The amino group can be readily diazotized and coupled to form azo dyes or can participate in further amide or imine bond formations.

  • 3,4,5-Trimethoxybenzamide: The three methoxy groups on the benzene ring are electron-donating, which can influence the reactivity of the aromatic system. This intermediate is particularly important in the synthesis of antibacterial agents like Trimethoprim.

  • N,N-Diethyl-3-methylbenzamide (DEET): The di-substituted amide nitrogen makes DEET less reactive in terms of N-H chemistry compared to primary amides. Its synthesis from m-toluic acid is a common example in instructional organic chemistry to demonstrate the formation of tertiary amides.[6][8] While its primary application is as an insect repellent, the synthetic principles are applicable to pharmaceutical synthesis.[5]

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are provided as a detailed guide for the laboratory-scale synthesis of the discussed benzamide intermediates. The rationale behind key steps is explained to enhance understanding and reproducibility.

Synthesis of Benzamide from Benzoyl Chloride

This classic Schotten-Baumann reaction is a robust method for preparing primary amides.[9] The use of excess aqueous ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.

G start step1 Step 1: Reaction Setup Place 4 mL of concentrated aqueous ammonia in a flask and cool in an ice bath. start->step1 step2 Step 2: Addition of Benzoyl Chloride Add 1.3 mL of benzoyl chloride dropwise with constant stirring. Rationale: Slow addition controls the exothermic reaction. step1->step2 step3 Step 3: Reaction and Precipitation Stir for 15-20 minutes. A white precipitate of benzamide will form. step2->step3 step4 Step 4: Isolation Collect the precipitate by vacuum filtration and wash with cold water. Rationale: Cold water minimizes product loss due to solubility. step3->step4 step5 Step 5: Purification Recrystallize the crude product from hot water to obtain pure benzamide crystals. step4->step5 end step5->end

Caption: Experimental workflow for Benzamide synthesis.

Materials:

  • Benzoyl chloride (1.3 mL)

  • Concentrated aqueous ammonia (4 mL)

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (water)

Procedure:

  • In a small flask, cool 4 mL of concentrated aqueous ammonia in an ice bath.

  • Slowly add 1.3 mL of benzoyl chloride to the cold ammonia solution dropwise with continuous stirring. The reaction is exothermic and a white solid will form.[10]

  • After the addition is complete, continue to stir the mixture for an additional 15-20 minutes.[10]

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold water.

  • Purify the crude benzamide by recrystallization from hot water.

  • Dry the purified crystals and determine the yield and melting point.

Synthesis of 4-Aminobenzamide from p-Nitrobenzoic Acid

This two-step synthesis involves the initial formation of p-nitrobenzamide followed by the reduction of the nitro group.[4]

Step 1: Synthesis of p-Nitrobenzamide

  • Convert p-nitrobenzoic acid to p-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This is a standard procedure for activating a carboxylic acid.

  • React the resulting p-nitrobenzoyl chloride with concentrated ammonia, similar to the synthesis of benzamide described above.

Step 2: Reduction of p-Nitrobenzamide to 4-Aminobenzamide

  • Dissolve the p-nitrobenzamide in a suitable solvent such as ethanol.

  • Add a reducing agent, such as iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).[3]

  • Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the crude 4-aminobenzamide by recrystallization.

Synthesis of 3,4,5-Trimethoxybenzamide

This synthesis starts from 3,4,5-trimethoxybenzoic acid and follows a similar amidation pathway.

  • Activate 3,4,5-trimethoxybenzoic acid to its corresponding acid chloride using a chlorinating agent.

  • React the acid chloride with ammonia to form 3,4,5-trimethoxybenzamide.

  • Isolate and purify the product by recrystallization.

Synthesis of N,N-Diethyl-3-methylbenzamide (DEET)

The synthesis of this tertiary amide requires a di-substituted amine.[5]

  • Convert m-toluic acid (3-methylbenzoic acid) to m-toluoyl chloride using thionyl chloride or a similar reagent.[6]

  • In a separate flask, dissolve diethylamine in a suitable solvent.

  • Slowly add the m-toluoyl chloride to the diethylamine solution. A base, such as triethylamine or pyridine, can be added to scavenge the HCl byproduct.

  • After the reaction is complete, perform an aqueous work-up to remove salts and unreacted starting materials.

  • The crude DEET, which is a liquid, can be purified by vacuum distillation.[5]

Analytical Methods for Quality Control

Ensuring the purity of pharmaceutical intermediates is paramount. Several analytical techniques are routinely employed for this purpose:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds like DEET, providing both separation and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for structural elucidation and purity assessment by identifying the characteristic signals of the target compound and any impurities.[11]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the amide carbonyl and N-H bonds.

  • Melting Point Analysis: A simple and effective method for assessing the purity of solid compounds. A sharp melting point range close to the literature value is indicative of high purity.

Safety and Handling Considerations

Working with chemical intermediates requires strict adherence to safety protocols.

IntermediateKey HazardsRecommended Precautions
Benzamide Harmful if swallowed, suspected of causing genetic defects.[12][13]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.
4-Aminobenzamide May cause skin and eye irritation.Standard PPE. Avoid inhalation of dust.
3,4,5-Trimethoxybenzamide May cause respiratory irritation.Use in a fume hood. Wear respiratory protection if dust is generated.
N,N-Diethyl-3-methylbenzamide (DEET) Causes serious eye irritation.Wear safety goggles. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use for comprehensive safety information.

Conclusion

The selection of a benzamide-based intermediate is a strategic decision in the drug development pipeline. This guide has provided a comparative analysis of four key intermediates, highlighting their distinct synthetic routes, physicochemical properties, and applications. By understanding the nuances of each of these building blocks, from the fundamental benzamide to more complex derivatives, researchers can optimize their synthetic strategies, leading to more efficient and successful drug discovery and development programs. The principles of amide bond formation and the subsequent chemical manipulations discussed herein are foundational to the broader field of medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.